molecular formula C9H10ClNO3 B2776996 Methyl 5-amino-2-chloro-4-methoxybenzoate CAS No. 104253-47-6

Methyl 5-amino-2-chloro-4-methoxybenzoate

Cat. No.: B2776996
CAS No.: 104253-47-6
M. Wt: 215.63
InChI Key: BJHAUZLITYUGGF-UHFFFAOYSA-N
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Description

Methyl 5-amino-2-chloro-4-methoxybenzoate is an aromatic ester serving as a versatile synthetic intermediate in advanced chemical research. This compound integrates three distinct functional groups—an amine, a chloro substituent, and a methoxy group—on a benzoate core, making it a valuable scaffold for constructing complex molecules. Its primary research application lies in medicinal chemistry, where it is used as a key building block in the synthesis of potential pharmacologically active compounds . The structural motif of a substituted benzoate is often explored in the development of new organic materials. Researchers investigate such molecules for their potential nonlinear optical (NLO) properties, which are critical for applications in photonics and optoelectronics, including optical switching and frequency conversion . The presence of electron-donating (amino and methoxy) and electron-withdrawing (ester and chloro) groups facilitates intramolecular charge transfer, a desired characteristic in the design of organic NLO crystals and other advanced functional materials . As a fine chemical, it is supplied with high purity to ensure consistency and reliability in sensitive research applications. Methyl 5-amino-2-chloro-4-methoxybenzoate is intended for use in laboratory research only and is not approved for diagnostic, therapeutic, or personal use. Researchers should consult the safety data sheet (SDS) prior to handling.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 5-amino-2-chloro-4-methoxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO3/c1-13-8-4-6(10)5(3-7(8)11)9(12)14-2/h3-4H,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJHAUZLITYUGGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)Cl)C(=O)OC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Physicochemical properties of Methyl 5-amino-2-chloro-4-methoxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Physicochemical Properties of Methyl 4-amino-5-chloro-2-methoxybenzoate

Forward: This technical guide provides a comprehensive overview of Methyl 4-amino-5-chloro-2-methoxybenzoate (CAS No. 20896-27-9). While the initial topic request specified a different isomeric arrangement (Methyl 5-amino-2-chloro-4-methoxybenzoate), a thorough review of scientific and commercial literature indicates that Methyl 4-amino-5-chloro-2-methoxybenzoate is the predominantly synthesized, characterized, and utilized compound. This document synthesizes available data to serve as an essential resource for researchers, chemists, and drug development professionals working with this important synthetic intermediate.

Introduction and Overview

Methyl 4-amino-5-chloro-2-methoxybenzoate is a substituted aromatic ester that serves as a critical building block in organic synthesis. Its unique arrangement of functional groups—an amine, a chloro group, a methoxy ether, and a methyl ester on a benzene ring—provides a versatile platform for constructing more complex molecules. The electron-donating effects of the amino and methoxy groups, contrasted with the electron-withdrawing nature of the chloro and ester moieties, create a nuanced reactivity profile that is highly valuable.

This compound is frequently employed as a key intermediate in the synthesis of pharmaceuticals, particularly as a precursor for active pharmaceutical ingredients (APIs) targeting the central nervous system.[1] Notably, it is a known starting material for derivatives studied as 5-HT4 receptor agonists and antagonists and is also listed as a related impurity in the synthesis of Metoclopramide.[2][3] Its utility also extends to the development of agrochemicals and specialty dyes.[4] This guide offers an in-depth exploration of its chemical and physical properties, synthesis, analytical protocols, and safe handling procedures to support its effective and safe application in research and development.

Chemical Identity and Structure

Correctly identifying a chemical compound is the foundation of all scientific work. The following table summarizes the key identifiers for Methyl 4-amino-5-chloro-2-methoxybenzoate.

IdentifierValueSource(s)
IUPAC Name methyl 4-amino-5-chloro-2-methoxybenzoate[5]
CAS Number 20896-27-9[4][5][6][7]
Molecular Formula C₉H₁₀ClNO₃[4][5][6]
Molecular Weight 215.63 g/mol [5]
Appearance White solid / powder[4]
Synonyms 4-Amino-5-chloro-o-anisic acid methyl ester[4][5]
InChIKey ALYQFGBPEGLBLW-UHFFFAOYSA-N[5]
Canonical SMILES COC1=CC(=C(C=C1C(=O)OC)Cl)N[5]

2D Chemical Structure:

Physicochemical Properties

The physical properties of a compound dictate its behavior in different environments and are crucial for designing reaction conditions, purification strategies, and formulation approaches.

3.1 Summary of Physical Properties

PropertyValueNotesSource(s)
Melting Point 135 °CA reliable value from patent literature describing its synthesis and characterization.[8]
XLogP3 2.4A computed value indicating moderate lipophilicity.[5]
Appearance White Powder[4]
Purity ≥ 99% (HPLC)As specified by commercial suppliers.[4]

3.2 Solubility Profile

While quantitative solubility data is not widely published, the molecular structure provides clear guidance for solvent selection.

  • Soluble in: Polar aprotic solvents such as N,N-Dimethylformamide (DMF), Tetrahydrofuran (THF), and Ethyl Acetate are effective solvents, as evidenced by their use in its synthesis.[8][9] It is also expected to be soluble in chlorinated solvents like Dichloromethane and Chloroform, and alcohols like Methanol and Ethanol, particularly with gentle heating.

  • Insoluble in: It is expected to have very low solubility in water, especially under neutral or basic conditions. It is also insoluble in non-polar solvents like hexanes and petroleum ether, a property leveraged during purification where petroleum ether is used to wash the crystalline product.[8]

Spectroscopic Profile (Predicted)

Spectroscopic analysis is essential for confirming the structure and purity of a compound. In the absence of publicly available spectra, this section provides an expert prediction of the key signals based on the compound's structure.

4.1 Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)

  • δ ~7.7 ppm (s, 1H): Aromatic proton at C6. This proton is deshielded by the adjacent ester group and appears as a singlet due to the absence of ortho or meta coupling partners.

  • δ ~6.3 ppm (s, 1H): Aromatic proton at C3. This proton is shielded by the ortho-methoxy and para-amino groups and appears as a singlet.

  • δ ~4.5 ppm (br s, 2H): Amino (-NH₂) protons. The chemical shift can vary significantly with concentration and solvent. The signal is often broad due to quadrupolar relaxation and exchange.

  • δ ~3.9 ppm (s, 3H): Methyl ester (-COOCH₃) protons. These protons are in a standard chemical environment for a methyl benzoate.

  • δ ~3.8 ppm (s, 3H): Methoxy (-OCH₃) protons. These protons are slightly more shielded than the ester protons.

4.2 Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)

  • δ ~166 ppm: Carbonyl carbon of the ester group.

  • δ ~155-150 ppm: Aromatic carbons C2 and C4, bonded to oxygen and nitrogen.

  • δ ~130-115 ppm: Aromatic carbons C5 and C6.

  • δ ~110-100 ppm: Aromatic carbons C1 and C3.

  • δ ~56 ppm: Methoxy carbon (-OCH₃).

  • δ ~52 ppm: Methyl ester carbon (-COOCH₃).

4.3 Predicted Key IR Absorption Bands (KBr Pellet)

  • 3450-3300 cm⁻¹: Two distinct bands corresponding to the N-H symmetric and asymmetric stretching of the primary amine group.

  • ~3000 cm⁻¹: C-H stretching from the aromatic and methyl groups.

  • ~1720 cm⁻¹: A strong C=O stretching band from the ester carbonyl group.

  • ~1620 cm⁻¹: N-H scissoring (bending) vibration.

  • ~1250 cm⁻¹: C-O stretching from the aryl ether and ester groups.

  • ~800-700 cm⁻¹: C-Cl stretching band.

Synthesis and Purification Workflow

The most direct and commonly cited synthesis involves the regioselective chlorination of its precursor, Methyl 4-amino-2-methoxybenzoate.

5.1 General Synthesis Pathway

The reaction utilizes an electrophilic chlorinating agent, such as N-Chlorosuccinimide (NCS), to install a chlorine atom onto the electron-rich aromatic ring. The position of chlorination (C5) is directed by the powerful ortho-, para-directing amino group at C4.

Synthesis_Workflow cluster_main Synthesis of Methyl 4-amino-5-chloro-2-methoxybenzoate start Methyl 4-amino-2-methoxybenzoate reagents N-Chlorosuccinimide (NCS) DMF Solvent reaction Reaction at 65-75°C start->reaction reagents->reaction workup Precipitation in Ice Water reaction->workup 3-4 hours filtration Filtration & Drying workup->filtration product Final Product (CAS 20896-27-9) filtration->product

Caption: Synthesis via electrophilic chlorination.

5.2 Example Synthesis Protocol

This protocol is adapted from methodologies described in patent literature.[9]

  • Reaction Setup: In a suitable reaction flask, dissolve Methyl 4-amino-2-methoxybenzoate (1.0 equivalent) in N,N-Dimethylformamide (DMF).

  • Reagent Addition: Add N-Chlorosuccinimide (NCS) (1.0 to 1.1 equivalents) to the solution.

  • Heating: Stir the mixture and heat to 65-75°C for 3-4 hours. Monitor the reaction progress by TLC or HPLC.

  • Workup: Once the reaction is complete, pour the hot reaction mixture into a beaker of ice water. A solid precipitate will form.

  • Isolation: Stir the slurry for 30 minutes, then collect the solid product by vacuum filtration.

  • Washing: Wash the filter cake with cold water to remove residual DMF and succinimide.

  • Drying: Dry the collected white solid under vacuum to yield Methyl 4-amino-5-chloro-2-methoxybenzoate. The reported yield for this process is typically high, around 87.5%.[9]

Analytical Methodologies

To ensure the quality and purity of the synthesized compound, a robust analytical method is required. High-Performance Liquid Chromatography (HPLC) is the standard technique for this purpose.

6.1 Purity Assessment via Reverse-Phase HPLC

This protocol describes a self-validating system for determining the purity of the final product.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

  • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).

  • Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA).

  • Gradient: Start at 30% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of Acetonitrile.

Causality Behind Choices:

  • C18 Column: The moderate lipophilicity (XLogP3 = 2.4) makes a C18 stationary phase ideal for good retention and separation from more polar starting materials or less polar byproducts.

  • Acidified Mobile Phase: The use of TFA ensures that the amino group is protonated, leading to sharp, symmetrical peak shapes by minimizing tailing.

  • Gradient Elution: A gradient is necessary to ensure that any potential impurities with different polarities are eluted from the column in a reasonable time frame, providing a comprehensive purity profile.

Analytical_Workflow cluster_analytical HPLC Purity Analysis Workflow sample 1. Prepare Sample (~1 mg/mL in ACN) hplc 2. Inject into HPLC System (C18 Column, UV Detection) sample->hplc separation 3. Gradient Elution (H₂O/ACN with 0.1% TFA) hplc->separation detection 4. Detect at 254 nm separation->detection analysis 5. Integrate Peaks & Calculate % Area Purity detection->analysis

Caption: Workflow for HPLC purity determination.

Reactivity and Safe Handling

Understanding the compound's reactivity and hazards is paramount for safety.

7.1 Reactivity Profile

  • Amino Group: The nucleophilic primary amine can undergo standard reactions such as acylation, alkylation, and diazotization.

  • Ester Group: The methyl ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. It can also be converted to an amide by heating with an amine, a reaction used to synthesize derivatives like Metoclopramide.[8]

  • Aromatic Ring: While already substituted, further electrophilic aromatic substitution is possible, though the conditions would need to be carefully controlled.

7.2 Safety and Handling

Based on GHS classifications and safety data sheets, the following precautions are mandatory.[5]

  • Hazard Statements:

    • H315: Causes skin irritation.[5][10]

    • H319: Causes serious eye irritation.[5][10]

    • H335: May cause respiratory irritation.[5][10]

  • Personal Protective Equipment (PPE): Wear protective gloves (nitrile or neoprene), safety goggles or a face shield, and a lab coat.[10][11]

  • Handling: Use only in a well-ventilated area or a chemical fume hood.[11] Avoid breathing dust.[11] Prevent contact with skin and eyes.[11] Wash hands thoroughly after handling.

  • Storage: Keep the container tightly closed in a dry, cool (recommended 0-8°C), and well-ventilated place.[4][11]

  • Incompatibilities: Avoid contact with strong oxidizing agents.[11]

Conclusion

Methyl 4-amino-5-chloro-2-methoxybenzoate is a high-value chemical intermediate with well-defined physicochemical properties. Its straightforward synthesis and versatile reactivity make it an indispensable tool for medicinal chemists and researchers in various fields. Adherence to the analytical and safety protocols outlined in this guide will ensure its consistent quality and safe handling in the laboratory.

References

  • Google Patents. (2016, January 13). CN105237422A - Synthetic method of 4-amino-5-chloro-2-methoxyl benzoic acid.
  • Shanghai Huicheng Biological Technology Co., Ltd. (n.d.). Methyl 4-Amino-5-chloro-2-methoxybenzoate. Retrieved February 15, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 700493, Methyl 4-amino-5-chloro-2-methoxybenzoate. Retrieved February 15, 2026, from [Link]

  • Chem Service. (2016, May 13). Safety Data Sheet: 2-Amino-5-chloro-4-methylbenzenesulfonic acid. Retrieved February 15, 2026, from [Link]

  • Pharmaffiliates. (n.d.). Methyl 4-amino-5-chloro-2-methoxybenzoate. Retrieved February 15, 2026, from [Link]

  • G. G. G. G. Campiani et al. (1998). New Esters of 4-Amino-5-chloro-2-methoxybenzoic Acid as Potent Agonists and Antagonists for 5-HT4 Receptors. Journal of Medicinal Chemistry. Retrieved February 15, 2026, from [Link]

  • Google Patents. (n.d.). United States Patent 3,700,719.
  • MySkinRecipes. (n.d.). Methyl 2-amino-4-chloro-5-methoxybenzoate. Retrieved February 15, 2026, from [Link]

Sources

Methodological & Application

Application Note & Protocols: Strategic Amidation of Methyl 5-amino-2-chloro-4-methoxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Benzamide Moiety

The benzamide scaffold is a cornerstone in medicinal chemistry, appearing in a vast array of FDA-approved drugs. Its prevalence is due to its ability to act as a stable, metabolically robust mimic of a peptide bond, and its capacity to form crucial hydrogen bond interactions with biological targets. The specific substrate, Methyl 5-amino-2-chloro-4-methoxybenzoate, is a valuable building block for synthesizing targeted therapeutics, particularly in oncology and metabolic diseases. However, the electronic nature of this aniline presents a distinct synthetic challenge that requires a carefully considered approach to achieve efficient amide bond formation.

The Core Challenge: Low Nucleophilicity of Methyl 5-amino-2-chloro-4-methoxybenzoate

The primary obstacle in the amidation of this substrate is the reduced nucleophilicity of the aniline nitrogen. This is a direct consequence of the molecular architecture:

  • Electron-Withdrawing Groups: The chloro group at the 2-position and the methyl ester at the 1-position both act as electron-withdrawing groups, delocalizing the lone pair of electrons on the amino nitrogen and making it a less potent nucleophile.

  • Steric Hindrance: The ortho-chloro substituent provides a degree of steric hindrance, which can impede the approach of the amine to the activated carboxylic acid.

Standard amide coupling conditions often prove sluggish, leading to low yields, incomplete conversion, or the need for harsh reaction conditions that can compromise other functional groups on the coupling partners.[1][2] Therefore, successful amidation necessitates the use of highly efficient coupling reagents and optimized protocols designed specifically for such "difficult" or electron-deficient amines.[1][3]

Strategic Selection of Coupling Reagents

The choice of coupling reagent is the most critical parameter for a successful amidation with this substrate. Reagents are broadly categorized based on their mechanism of activating the carboxylic acid partner.

Carbodiimides

Carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Dicyclohexylcarbodiimide (DCC) are widely used due to their accessibility and cost-effectiveness.[4][5] They react with a carboxylic acid to form a highly reactive O-acylisourea intermediate.

  • Mechanism Insight: This intermediate is susceptible to racemization and can rearrange into an unreactive N-acylurea. To mitigate this, additives like 1-Hydroxybenzotriazole (HOBt) or 1-Hydroxy-7-azabenzotriazole (HOAt) are essential.[4][6] These additives trap the O-acylisourea to form a more stable and selective active ester, which then reacts with the amine. For electron-deficient anilines, the addition of a nucleophilic catalyst like 4-(Dimethylamino)pyridine (DMAP) can be critical to accelerate the final acylation step.[1]

Onium Salts (Phosphonium and Aminium/Uronium)

Onium salts are generally more powerful and faster-acting than carbodiimides, making them a preferred choice for challenging couplings.[7]

  • Phosphonium Salts (e.g., PyBOP, PyAOP): These reagents, such as (Benzotriazol-1-yloxy)tris(pyrrolidino)phosphonium hexafluorophosphate (PyBOP), directly convert the carboxylic acid into its HOBt active ester.[8] They are highly efficient and avoid the formation of guanidinylation byproducts that can occur with aminium salts. PyAOP is an even more reactive analogue based on HOAt.[4][8]

  • Aminium/Uronium Salts (e.g., HBTU, HATU, HCTU, COMU): Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are among the most effective for difficult couplings, including those with sterically hindered or electron-poor amines.[4] HATU generates a highly reactive HOAt ester in situ. The key advantage of HOAt-based reagents is the anchimeric assistance provided by the pyridine nitrogen, which accelerates the aminolysis step.

Acyl Halide Formation

This classic method involves converting the carboxylic acid into a highly electrophilic acyl chloride or fluoride. This is often the most robust method for unreactive amines.

  • Reagents: Thionyl chloride (SOCl₂) or oxalyl chloride are commonly used to generate acyl chlorides.[9][10] For acyl fluorides, reagents like cyanuric fluoride or TFFH can be employed. The resulting acyl halide is then reacted with the aniline, typically in the presence of a non-nucleophilic base like triethylamine or DIPEA to scavenge the HCl byproduct.

Other Reagents
  • Propanephosphonic Acid Anhydride (T3P®): This cyclic anhydride is a powerful water scavenger and activating agent that gives high yields with low racemization, particularly for hindered substrates.[7]

  • Bis(trichloromethyl)carbonate (Triphosgene): This reagent can generate acid chlorides in situ and is highly effective for less reactive amines like anilines.[7] However, it is highly toxic and must be handled with extreme care.[7]

Table 1: Comparative Overview of Amidation Reagents
Reagent ClassExamplesBase RequiredProsConsSuitability for Topic
Carbodiimides EDC, DCCTypically None (but base used with salts)Cost-effective, readily available.Moderate reactivity, requires additives (HOBt), byproduct removal can be difficult (DCU).Good: Especially with catalytic DMAP as an acyl transfer agent.[1]
Phosphonium Salts PyBOP, PyAOPNon-nucleophilic (DIPEA, 2,4,6-collidine)High reactivity, low racemization, no guanidinylation side products.Higher cost, byproduct removal.Excellent: A reliable choice for difficult couplings.
Aminium Salts HBTU, HATU, COMUNon-nucleophilic (DIPEA, 2,4,6-collidine)Very high reactivity, fast reaction times.[4]Higher cost, potential for guanidinylation of the primary amine.Excellent: HATU is often the go-to reagent for challenging substrates.
Acyl Halides SOCl₂, Oxalyl ChlorideStoichiometric (Et₃N, Pyridine)Highest reactivity, cost-effective.Harsh conditions, functional group incompatibility, safety concerns.Very Good: A robust, albeit less gentle, alternative.
Anhydrides T3P®Stoichiometric (Et₃N, Pyridine)High yields, low epimerization, easy workup.[7]Moderate cost.Very Good: An effective and increasingly popular choice.

Visualized Mechanisms and Workflows

General Amidation Workflow

The following diagram outlines the typical laboratory process for performing the amidation reaction.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis start Weigh Reagents: - Carboxylic Acid - Coupling Reagent - Amine Substrate - Base dissolve Dissolve Acid, Reagent, & Base in Anhydrous Solvent start->dissolve add_amine Add Amine Solution (Often at 0 °C) dissolve->add_amine react Stir at RT or Elevated Temp Monitor by TLC/LC-MS add_amine->react quench Quench Reaction (e.g., with H₂O or sat. NH₄Cl) react->quench extract Liquid-Liquid Extraction (e.g., EtOAc/H₂O) quench->extract dry Dry Organic Layer (e.g., Na₂SO₄ or MgSO₄) extract->dry purify Concentrate & Purify (Column Chromatography) dry->purify end_node Characterize Product (NMR, MS, HPLC) purify->end_node

Caption: Standard experimental workflow for amide coupling.

Simplified Activation Mechanism (HATU)

This diagram illustrates the activation of a carboxylic acid by HATU to form the reactive intermediate that couples with the aniline.

G RCOOH R-COOH (Carboxylic Acid) ActiveEster R-CO-OAt (Highly Reactive Ester) RCOOH->ActiveEster Activation HATU HATU + Base (e.g., DIPEA) HATU->ActiveEster Product Desired Amide Product ActiveEster->Product Nucleophilic Attack (Aminolysis) Amine Methyl 5-amino-2-chloro- 4-methoxybenzoate Amine->Product Byproducts Byproducts (Tetramethylurea, HOAt, Base-H⁺)

Caption: Carboxylic acid activation using HATU reagent.

Detailed Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. All solvents should be anhydrous unless otherwise specified.

Protocol 1: EDC/HOBt/DMAP Mediated Coupling

This protocol is adapted from a method demonstrated to be effective for electron-deficient amines and represents a cost-effective starting point.[1]

  • Rationale: EDC activates the acid. HOBt forms the active ester to improve efficiency. A catalytic amount of DMAP acts as a powerful acyl-transfer agent, forming a highly reactive acylpyridinium intermediate that is readily attacked by the weakly nucleophilic aniline.[1]

  • Procedure:

    • To a round-bottom flask under an inert atmosphere (N₂ or Argon), add the carboxylic acid (1.0 eq.), 1-hydroxybenzotriazole (HOBt, 1.0 eq.), and 4-(dimethylamino)pyridine (DMAP, 0.1-0.2 eq.).

    • Dissolve the solids in an anhydrous solvent such as Dichloromethane (DCM) or Dimethylformamide (DMF) (approx. 0.1-0.2 M concentration).

    • Cool the mixture to 0 °C in an ice bath.

    • Add EDC·HCl (1.1 eq.) to the mixture and stir for 15-30 minutes at 0 °C.

    • Add a solution of Methyl 5-amino-2-chloro-4-methoxybenzoate (1.2 eq.) in the same solvent to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

    • Work-up: Dilute the reaction mixture with DCM or Ethyl Acetate. Wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude residue by flash column chromatography on silica gel.

Protocol 2: HATU-Mediated High-Reactivity Coupling

This is a robust protocol for challenging substrates where Protocol 1 may be insufficient.

  • Rationale: HATU is one of the most powerful coupling reagents, generating a highly reactive OAt-ester that readily couples with weakly nucleophilic amines. A non-nucleophilic hindered base like DIPEA is required to deprotonate the carboxylic acid without competing in the reaction.

  • Procedure:

    • In a flask under an inert atmosphere, dissolve the carboxylic acid (1.0 eq.) and HATU (1.1 eq.) in anhydrous DMF.

    • Add N,N-Diisopropylethylamine (DIPEA, 2.5 eq.) to the solution and stir for 5-10 minutes at room temperature. The solution should change color, indicating activation.

    • Add a solution of Methyl 5-amino-2-chloro-4-methoxybenzoate (1.2 eq.) in a minimal amount of DMF.

    • Stir the reaction at room temperature for 2-6 hours. Monitor progress by TLC or LC-MS. For extremely difficult couplings, gentle heating (40-50 °C) may be beneficial.

    • Work-up: Pour the reaction mixture into a separatory funnel containing ethyl acetate and water.

    • Wash the organic layer extensively with water (to remove DMF) and then with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography.

Protocol 3: The Acyl Chloride Method

This method is employed when others fail or when a highly robust and scalable procedure is needed.

  • Rationale: The acyl chloride is a highly activated electrophile that will react with most amines, even very unreactive ones. The primary challenge is managing its reactivity and potential side reactions with sensitive functional groups.

  • Procedure:

    • Step A: Acyl Chloride Formation. In a flask equipped with a reflux condenser and under an inert atmosphere, suspend or dissolve the carboxylic acid (1.0 eq.) in anhydrous DCM or toluene.

    • Add oxalyl chloride (1.5 eq.) dropwise, followed by a catalytic amount of DMF (1-2 drops). Vigorous gas evolution (CO₂, CO, HCl) will be observed.

    • Stir at room temperature for 1-2 hours or until gas evolution ceases.

    • Carefully remove the solvent and excess reagent under reduced pressure to yield the crude acyl chloride.

    • Step B: Amidation. Dissolve the crude acyl chloride in anhydrous DCM and cool to 0 °C.

    • In a separate flask, dissolve Methyl 5-amino-2-chloro-4-methoxybenzoate (1.1 eq.) and triethylamine (Et₃N, 1.5 eq.) in anhydrous DCM.

    • Slowly add the amine solution to the acyl chloride solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC.

    • Work-up: Quench the reaction with water. Separate the layers and wash the organic layer with 1 M HCl, sat. NaHCO₃, and brine.

    • Dry, concentrate, and purify as described in the previous protocols.

References

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC. (n.d.).
  • Sabnis, R. W. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. American Chemical Society.
  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • Aapptec Peptides. (n.d.). Coupling Reagents.
  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation.
  • ResearchGate. (2015). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates.
  • APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE Review Article. (2011). International Journal of Pharmacy and Pharmaceutical Sciences.
  • Recent development of peptide coupling reagents in organic synthesis. (n.d.).
  • ResearchGate. (n.d.). Selected traditional methods for amide synthesis.
  • Sigma-Aldrich. (n.d.). Peptide Coupling Reagents Guide.
  • Abdel-Magid, A. F., et al. (2009). Facile Reductive Amination of Aldehydes with Electron-Deficient Anilines by Acyloxyborohydrides in TFA: Application to a Diazaindoline Scale-Up. The Journal of Organic Chemistry.
  • Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition - PMC. (n.d.).
  • Synthesis of 4-Amino-5-chloro-2-methoxy-N-(1-methyl-3-pyrrolidinyl)benzamide. (n.d.).
  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. (2015). Organic & Biomolecular Chemistry.
  • Dilun Biotechnology. (2025). Commonly Used Coupling Reagents in Peptide Synthesis.

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Application Notes & Protocols: Scalable Synthesis of Methyl 5-amino-2-chloro-4-methoxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a detailed guide for the scalable synthesis of Methyl 5-amino-2-chloro-4-methoxybenzoate, a key intermediate in the manufacturing of several active pharmaceutical ingredients (APIs), including the multi-targeting tyrosine kinase inhibitor, Anlotinib.[1][2] We present a robust and scalable three-step synthetic route starting from 2-chloro-4-methoxy-5-nitrobenzoic acid. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth technical insights, step-by-step protocols, and discussions on process optimization for industrial-scale production.

Introduction: The Strategic Importance of a Key Intermediate

Methyl 5-amino-2-chloro-4-methoxybenzoate is a critical building block in modern medicinal chemistry. Its substituted aniline structure is a versatile scaffold for constructing complex molecules. Most notably, it serves as a crucial precursor in the synthesis of Anlotinib, an oral tyrosine kinase inhibitor used in the treatment of various cancers.[1] The efficiency, scalability, and cost-effectiveness of the synthesis of this intermediate directly impact the accessibility and affordability of the final drug product.

This guide focuses on a synthesis strategy that prioritizes scalability, safety, and high purity, addressing the common challenges faced in transitioning a laboratory-scale procedure to a pilot or commercial scale. The chosen route involves three primary transformations:

  • Esterification of the starting carboxylic acid.

  • Chlorination of the aromatic ring.

  • Reduction of the nitro group to the target amine.

Overview of Synthetic Strategies

Several pathways to Methyl 5-amino-2-chloro-4-methoxybenzoate have been explored. A common alternative approach involves the direct chlorination of an amino-benzoate precursor.[3][4] However, this can sometimes lead to challenges in selectivity and the formation of undesired byproducts. The strategy detailed in this guide, which introduces the chloro-substituent prior to the reduction of the nitro group, offers a more controlled and often higher-yielding process suitable for large-scale manufacturing.

The workflow for the recommended scalable synthesis is depicted below:

G cluster_0 Synthesis Workflow A Starting Material: 2-Chloro-4-methoxy-5-nitrobenzoic acid B Step 1: Esterification (Fischer Esterification) A->B Methanol, H₂SO₄ (cat.) Reflux C Intermediate 1: Methyl 2-chloro-4-methoxy-5-nitrobenzoate B->C D Step 2: Reduction (Catalytic Hydrogenation) C->D H₂, Pd/C Catalyst Ethanol/Methanol E Final Product: Methyl 5-amino-2-chloro-4-methoxybenzoate D->E

Caption: Scalable synthesis workflow for Methyl 5-amino-2-chloro-4-methoxybenzoate.

Detailed Synthesis Protocols

Step 1: Esterification of 2-Chloro-4-methoxy-5-nitrobenzoic acid

Reaction Principle: This step employs a classic Fischer esterification, an acid-catalyzed reaction between a carboxylic acid and an alcohol.[5][6][7] The use of a strong acid catalyst, such as sulfuric acid, protonates the carbonyl oxygen of the carboxylic acid, making it more susceptible to nucleophilic attack by the alcohol (methanol). The reaction is reversible, and to drive it towards the product, an excess of the alcohol is typically used, which also serves as the solvent.

G cluster_reaction Fischer Esterification Mechanism Start R-COOH Protonation + H⁺ Start->Protonation Protonated_Acid [R-C(OH)₂]⁺ Protonation->Protonated_Acid Nucleophilic_Attack + CH₃OH Protonated_Acid->Nucleophilic_Attack Tetrahedral_Intermediate [R-C(OH)₂(OCH₃)]⁺ Nucleophilic_Attack->Tetrahedral_Intermediate Proton_Transfer - H⁺, + H⁺ Tetrahedral_Intermediate->Proton_Transfer Protonated_Ether [R-C(OH)(OH₂)(OCH₃)]⁺ Proton_Transfer->Protonated_Ether Water_Elimination - H₂O Protonated_Ether->Water_Elimination Protonated_Ester [R-C(O)(OCH₃)]⁺ Water_Elimination->Protonated_Ester Deprotonation - H⁺ Protonated_Ester->Deprotonation Ester R-COOCH₃ Deprotonation->Ester

Caption: Mechanism of Acid-Catalyzed Fischer Esterification.

Protocol:

  • Reactor Setup: Charge a suitable glass-lined reactor with 2-chloro-4-methoxy-5-nitrobenzoic acid (1.0 eq).

  • Solvent and Catalyst Addition: Add methanol (5-10 vol) as the solvent. Under controlled cooling and stirring, slowly add concentrated sulfuric acid (0.1-0.2 eq) as the catalyst.

  • Reaction: Heat the mixture to reflux (approximately 65-70°C) and maintain for 4-6 hours. Monitor the reaction progress by HPLC or TLC until the starting material is consumed.

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature.

    • Slowly add the reaction mixture to chilled water (10-20 vol) with stirring to precipitate the product.

    • Filter the solid product and wash with water until the filtrate is neutral.

    • Dry the product under vacuum at 50-60°C.

Key Data:

ParameterValue
Typical Yield 95-98%
Purity (HPLC) >99%
Solvent Methanol
Catalyst Concentrated H₂SO₄
Temperature 65-70°C
Duration 4-6 hours
Step 2: Reduction of Methyl 2-chloro-4-methoxy-5-nitrobenzoate

Reaction Principle: The reduction of an aromatic nitro group to an amine is a fundamental transformation in organic synthesis and is conducted on a massive industrial scale.[8][9] While various methods exist, catalytic hydrogenation is often preferred for its high efficiency, clean conversion, and atom economy.[10] In this step, the nitro-intermediate is reduced using hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst. The reaction is typically carried out in a suitable solvent like ethanol or methanol.

Safety Considerations: Catalytic hydrogenation reactions are potentially hazardous due to the use of flammable hydrogen gas and pyrophoric catalysts.[10] It is crucial to perform this reaction in a specialized hydrogenation reactor (autoclave) equipped with appropriate safety features, including pressure and temperature controls, and to ensure proper inerting procedures (e.g., with nitrogen or argon) are followed to remove all oxygen before introducing hydrogen.

Protocol:

  • Reactor Setup: Charge the hydrogenator with Methyl 2-chloro-4-methoxy-5-nitrobenzoate (1.0 eq) and the solvent (methanol or ethanol, 10-15 vol).

  • Catalyst Addition: Add 5% or 10% Palladium on Carbon (Pd/C) catalyst (0.5-2% w/w) to the mixture.

  • Inerting: Seal the reactor and purge several times with nitrogen to remove all air.

  • Hydrogenation: Pressurize the reactor with hydrogen gas (50-100 psi) and heat to 40-50°C with vigorous stirring. Monitor the reaction by observing hydrogen uptake and by HPLC/TLC analysis of samples.

  • Work-up and Isolation:

    • Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.

    • Purge the reactor with nitrogen.

    • Filter the reaction mixture through a bed of celite to remove the Pd/C catalyst. Caution: The catalyst on the filter paper may be pyrophoric and should be kept wet with water and handled appropriately.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or isopropanol) to yield pure Methyl 5-amino-2-chloro-4-methoxybenzoate.

Key Data:

ParameterValue
Typical Yield 90-95%
Purity (HPLC) >99.5%
Catalyst 5% or 10% Pd/C
Hydrogen Pressure 50-100 psi
Temperature 40-50°C
Duration 3-5 hours

Scalability and Process Optimization

  • Esterification: For large-scale production, the removal of water formed during the reaction can be facilitated by using a Dean-Stark apparatus if a solvent like toluene is used in conjunction with methanol. However, using excess methanol as both reactant and solvent is often the most straightforward approach for scalability.

  • Reduction: The efficiency of the catalytic hydrogenation is highly dependent on the catalyst activity, solvent choice, temperature, pressure, and agitation rate. Catalyst screening may be beneficial to find the most active and robust catalyst for the specific substrate. Proper management of the pyrophoric catalyst after filtration is a critical safety aspect on a large scale.

  • Material Handling: The starting materials and intermediates should be handled in well-ventilated areas with appropriate personal protective equipment.

Conclusion

The synthetic route presented in this application note provides a reliable and scalable method for the production of high-purity Methyl 5-amino-2-chloro-4-methoxybenzoate. By following the detailed protocols and considering the key process parameters, researchers and production chemists can efficiently manufacture this vital pharmaceutical intermediate.

References

  • Wikipedia. Reduction of nitro compounds. [Link]

  • Google Patents. CN105237422A - Synthetic method of 4-amino-5-chloro-2-methoxyl benzoic acid.
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  • Mettler Toledo. Catalytic Hydrogenation of Nitrobenzene to Aniline | Application Note. [Link]

  • Royal Society of Chemistry. Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. [Link]

  • YouTube. reduction of nitro groups to anilines. [Link]

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  • Patsnap Eureka. Method for synthesizing 2-methoxy-4-amino-5-ethylsulfone methyl benzoate by halogenation. [Link]

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  • Patsnap Eureka. Synthesis method of 2-methoxyl-5-amino sulfanoylmethyl benzoate. [Link]

  • YouTube. Reaction mechanism for Synthesis of Benzocaine from PABA_ esterification of p-aminobenzoic acid. [Link]

  • Google Patents. The preparation method of 2-chloro-4-fluoro-5-nitrobenzoic acid.
  • Google Patents.
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  • YouTube. Synthesis of Benzocaine from Para Amino Benzoic Acid (PABA). [Link]

  • National Center for Biotechnology Information. Anlotinib: a novel multi-targeting tyrosine kinase inhibitor in clinical development. [Link]

  • ResearchGate. The chemical structure of anlotinib. [Link]

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Troubleshooting & Optimization

Technical Support Center: Purification of Crude Methyl 5-amino-2-chloro-4-methoxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and professionals in drug development who are working with Methyl 5-amino-2-chloro-4-methoxybenzoate. As a critical intermediate in the synthesis of various pharmaceuticals, its purity is paramount. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the purification of this compound.

Introduction: Understanding the Molecule and Its Common Impurities

Methyl 5-amino-2-chloro-4-methoxybenzoate is a substituted aromatic amine. Its structure, featuring an amino group, a chloro group, a methoxy group, and a methyl ester, presents a unique set of purification challenges. The amino group imparts basic properties, while the ester can be susceptible to hydrolysis. Aromatic amines, in general, are prone to oxidation.[1]

Common impurities in the crude product can arise from several sources, including:

  • Unreacted Starting Materials: Depending on the synthetic route, these could include precursors to the aromatic ring or reagents used for functional group modifications.

  • Isomeric Impurities: Formation of regioisomers during substitution reactions on the aromatic ring is a frequent issue.[2] Separating these can be challenging due to their similar physical properties.

  • Degradation Products: Oxidation of the amino group can lead to colored impurities, often observed as a darkening of the product.[2] Hydrolysis of the methyl ester to the corresponding carboxylic acid can also occur.

  • Residual Solvents and Reagents: Solvents and reagents from the reaction and initial workup may be present.

A robust analytical methodology is the cornerstone of effective purification. Techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Mass Spectrometry (MS) are essential for identifying and quantifying impurities, thereby guiding the purification strategy.[3][4][5]

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses specific issues you may encounter during the purification of crude Methyl 5-amino-2-chloro-4-methoxybenzoate.

Recrystallization Issues

Q1: My crude product is an oil and won't crystallize. What should I do?

A1: Oiling out during recrystallization is a common problem, often caused by a high concentration of impurities that depress the melting point of the mixture.

  • Initial Troubleshooting:

    • Scratch the flask: Use a glass rod to scratch the inside of the flask at the liquid-air interface. The microscopic scratches can provide nucleation sites for crystal growth.

    • Seed crystals: If you have a small amount of pure, solid material, add a tiny crystal to the cooled solution to induce crystallization.

    • Reduce the temperature: Ensure the solution is thoroughly cooled, preferably in an ice bath.

  • Advanced Strategies:

    • Solvent System Optimization: A single solvent may not be ideal. A two-solvent system can be effective.[6] Common solvent mixtures for compounds with similar functionalities include ethanol/water, methanol/water, and ethyl acetate/heptane.[7] The goal is to dissolve the compound in a "good" solvent at an elevated temperature and then add a "poor" solvent dropwise until the solution becomes slightly cloudy. Reheat to clarify and then cool slowly.

    • Pre-purification: If the impurity load is very high, a preliminary purification step may be necessary before attempting recrystallization. Consider a quick filtration through a small plug of silica gel to remove highly polar or colored impurities.

Q2: After recrystallization, my product is still colored. How can I decolorize it?

A2: Color in the product is typically due to oxidative degradation products.[2]

  • Activated Carbon Treatment: During the recrystallization process, after dissolving the crude product in the hot solvent, add a small amount of activated charcoal (typically 1-5% by weight). Keep the solution hot for a few minutes to allow the charcoal to adsorb the colored impurities. Perform a hot filtration through a fluted filter paper or a pad of Celite® to remove the charcoal before allowing the solution to cool and crystallize. Be aware that activated carbon can also adsorb some of your desired product, potentially reducing the yield.

Column Chromatography Challenges

Q3: My compound is streaking on the silica gel column. How can I improve the separation?

A3: Streaking of amines on silica gel is a common issue due to the acidic nature of silica, which can lead to strong interactions with the basic amino group.[8]

  • Mobile Phase Modification: Add a small amount of a basic modifier to the eluent to neutralize the acidic sites on the silica gel. Triethylamine (Et₃N) at a concentration of 0.1-1% (v/v) is a common choice.[8]

  • Alternative Stationary Phases:

    • Alumina (basic or neutral): Alumina can be a good alternative to silica for the purification of basic compounds like amines.[9]

    • Amine-functionalized silica: These columns are specifically designed for the purification of amines and can provide excellent separation without the need for mobile phase modifiers.[8]

  • Reverse-Phase Chromatography: If normal-phase chromatography proves difficult, consider reverse-phase HPLC. In this technique, a non-polar stationary phase (like C18) is used with a polar mobile phase. For basic compounds, adjusting the mobile phase to a slightly alkaline pH can improve peak shape and retention.[8]

Q4: How do I choose the right solvent system for column chromatography?

A4: The choice of solvent system depends on the polarity of your compound and the impurities you are trying to remove.

  • Thin-Layer Chromatography (TLC): TLC is an invaluable tool for quickly screening different solvent systems. The ideal solvent system will give your desired compound an Rf value of approximately 0.2-0.4, with good separation from the impurities.

  • Common Solvent Systems: For moderately polar compounds like Methyl 5-amino-2-chloro-4-methoxybenzoate, common solvent systems for silica gel chromatography include gradients of ethyl acetate in hexanes or dichloromethane in hexanes.[10] For more polar compounds, a mixture of methanol and dichloromethane might be necessary.[10]

Workflow for Purification and Analysis

The following diagram outlines a general workflow for the purification and analysis of crude Methyl 5-amino-2-chloro-4-methoxybenzoate.

Caption: General purification and analysis workflow for Methyl 5-amino-2-chloro-4-methoxybenzoate.

Detailed Experimental Protocols

Protocol 1: Recrystallization

This protocol provides a general guideline for recrystallization. The choice of solvent is critical and should be determined experimentally.

  • Solvent Selection: Test the solubility of a small amount of your crude product in various solvents at room temperature and upon heating. A good recrystallization solvent will dissolve the compound when hot but not when cold. Common choices include methanol, ethanol, ethyl acetate, or mixtures such as ethyl acetate/hexanes.[6]

  • Dissolution: In an Erlenmeyer flask, add the crude Methyl 5-amino-2-chloro-4-methoxybenzoate and the chosen solvent. Heat the mixture with stirring until the solid completely dissolves. Use the minimum amount of hot solvent necessary to fully dissolve the compound.

  • Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and continue to heat for a few minutes.

  • Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Acid-Base Extraction

This technique is useful for removing acidic or basic impurities. Since the target compound has a basic amino group, it can be separated from neutral or acidic impurities.[11][12]

  • Dissolution: Dissolve the crude product in a suitable organic solvent such as diethyl ether or ethyl acetate.

  • Acidic Wash: Transfer the solution to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1 M HCl). The basic Methyl 5-amino-2-chloro-4-methoxybenzoate will be protonated and move into the aqueous layer, leaving neutral impurities in the organic layer.

  • Separation: Separate the aqueous layer containing the protonated product.

  • Basification: Cool the aqueous layer in an ice bath and slowly add a base (e.g., 1 M NaOH or saturated sodium bicarbonate) until the solution is basic (pH > 8). The product will precipitate out as a solid.

  • Isolation: Collect the precipitated solid by vacuum filtration and wash with cold water.

  • Drying: Dry the purified product under vacuum.

  • Further Purification: The product obtained from acid-base extraction may require further purification by recrystallization.

Protocol 3: Column Chromatography

This protocol is a general guide for purification by silica gel chromatography.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin eluting with the chosen solvent system, starting with a low polarity and gradually increasing the polarity (gradient elution).

  • Fraction Collection: Collect fractions as the solvent elutes from the column.

  • Analysis: Monitor the collected fractions by TLC to identify which fractions contain the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Analytical Methods for Purity Assessment

Accurate determination of purity is crucial.[13] A combination of analytical techniques is often necessary for a comprehensive assessment.[5]

Technique Purpose Typical Conditions
HPLC Purity determination and impurity profilingColumn: C18 reverse-phaseMobile Phase: Gradient of acetonitrile and water (with or without a modifier like formic acid or ammonium acetate)Detection: UV at a wavelength where the compound has strong absorbance (e.g., 254 nm or 280 nm)[14]
¹H and ¹³C NMR Structural confirmation and identification of impuritiesSolvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆)Provides information on the chemical environment of protons and carbons in the molecule.[15]
GC-MS Identification of volatile impurities and residual solventsColumn: Capillary column (e.g., DB-5ms)Ionization: Electron Impact (EI)Provides mass-to-charge ratio of fragments for identification.
LC-MS Identification of non-volatile impuritiesInterface: Electrospray Ionization (ESI)Couples the separation power of HPLC with the identification capabilities of mass spectrometry.[3]

Logical Relationships in Troubleshooting

The following diagram illustrates the decision-making process when troubleshooting purification issues.

TroubleshootingLogic Start Crude Product Impure Recrystallization Attempt Recrystallization Start->Recrystallization OilingOut Product Oils Out Recrystallization->OilingOut ColoredCrystals Crystals are Colored Recrystallization->ColoredCrystals LowPurity Purity Still Low (by HPLC/NMR) Recrystallization->LowPurity Success Pure Product Obtained Recrystallization->Success Successful SolventSystem Optimize Solvent System (e.g., two-solvent) OilingOut->SolventSystem Yes PrePurify Pre-purify (e.g., Acid-Base Extraction) OilingOut->PrePurify No Improvement Charcoal Use Activated Charcoal ColoredCrystals->Charcoal Yes ColumnChrom Perform Column Chromatography LowPurity->ColumnChrom Yes SolventSystem->Recrystallization PrePurify->Recrystallization Charcoal->Recrystallization ColumnChrom->Success

Caption: Decision tree for troubleshooting common purification problems.

References

  • Tianming Pharmaceuticals. (2026, January 20).
  • Google Patents. (n.d.). Synthetic method of 4-amino-5-chloro-2-methoxyl benzoic acid.
  • ALWSCI. (2024, September 4). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals.
  • Analytical Techniques in Pharmaceutical Analysis. (2024, December 13).
  • PrepChem. (n.d.). Synthesis of methyl 2-methoxy-4-amino-5-chlorobenzoate. Retrieved from [Link]

  • NETZSCH Analyzing & Testing. (2020, July 22).
  • Acid-Base Extraction. (n.d.).
  • Agilent. (n.d.). Pharmaceutical Applications Compendium - PURITY AND IMPURITY ANALYSIS.
  • University of Rochester, Department of Chemistry. (n.d.). Workup: Amines.
  • Reddit. (2024, March 12). Amine workup.
  • Benchchem. (n.d.).
  • Google Patents. (n.d.). Method for preparing methyl 4-amino-5-ethylsulfonyl-2-methoxybenzoate.
  • CDC Stacks. (n.d.).
  • SciSpace. (2002, July 5). Synthesis and structure-activity relationships of 4-amino-5-chloro-N-(1,4-dialkylhexahydro-1,4-diazepin-6-yl)-2-methoxybenzamide.
  • MySkinRecipes. (n.d.).
  • Wired Chemist. (n.d.). methyl 4-methoxybenzoate Proton Full Spectrum. Retrieved from [Link]

  • Google Patents. (n.d.).
  • Google Patents. (n.d.). US8455691B2 - Process for the purification of aromatic amines.
  • Biotage. (2023, February 10).
  • University of Rochester, Department of Chemistry. (n.d.).
  • Shimadzu. (n.d.).
  • Magritek. (n.d.).
  • BOC Sciences. (n.d.).
  • Chemistry LibreTexts. (2020, August 11). 4.8: Acid-Base Extraction.
  • ResearchGate. (2019, January 19).
  • PubChem. (n.d.). Methyl 4-amino-5-chloro-2-methoxybenzoate. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). CAS No : 20896-27-9 | Product Name : Methyl 4-amino-5-chloro-2-methoxybenzoate. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation method of amisulpride important intermediate.
  • MedchemExpress.com. (n.d.). 4-Amino-5-chloro-2-methoxybenzoic acid (Standard).
  • YouTube. (2010, September 2).
  • Benchchem. (n.d.).
  • Fisher Scientific. (n.d.).
  • Agilent. (2009, May 1).
  • Santa Cruz Biotechnology. (n.d.).
  • ResearchGate. (2025, August 6).

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Filtration challenges in the isolation of Methyl 5-amino-2-chloro-4-methoxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the isolation of Methyl 5-amino-2-chloro-4-methoxybenzoate. This resource is designed for researchers, scientists, and drug development professionals to navigate the common and complex filtration challenges associated with this compound. The following information is curated from established chemical principles and practical laboratory experience to ensure the successful isolation of your target molecule.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the filtration of Methyl 5-amino-2-chloro-4-methoxybenzoate.

Q1: My filtration is extremely slow or has stopped completely. What are the likely causes?

A1: Slow filtration is a frequent challenge, often stemming from the formation of very fine crystalline particles that clog the filter medium.[1][2] Several factors can contribute to this:

  • Rapid Crystallization: If the solution is cooled too quickly, it encourages the formation of small, poorly formed crystals.[3]

  • High Supersaturation: A solution that is too concentrated can lead to rapid precipitation of fine particles.[4]

  • Inappropriate Solvent System: The choice of solvent significantly impacts crystal size and shape (morphology).[4][5][6][7][8] Some solvents may promote the growth of needle-like or very fine crystals that are difficult to filter.[6][7][8]

  • Clogged Filter Paper: The pores of the filter paper can become blocked by these fine particles, impeding the flow of the filtrate.[1]

Q2: I've successfully filtered my product, but the yield is lower than expected. Where could the product have been lost?

A2: Low yield can be attributed to several factors during the filtration and washing steps:

  • Product Dissolved in Filtrate: Using too much solvent during crystallization or washing can lead to a significant amount of your product remaining dissolved in the mother liquor.[3][9]

  • Inefficient Transfer: Some solid material may be left behind in the original flask during the transfer to the filter funnel.[10]

  • Product Passing Through the Filter: If the crystal size is too small, some of the product may pass through the pores of the filter paper along with the filtrate.[11]

  • Improper Washing: Using a warm or hot solvent for washing can redissolve a portion of your filtered product.[10]

Q3: The color of my isolated solid is off-white or discolored. What could be the cause?

A3: A discolored product often indicates the presence of impurities. Aromatic amines, in general, can be susceptible to oxidation, which can lead to discoloration.[12] Other potential sources of color include:

  • Residual Starting Materials or Byproducts: Incomplete reaction or side reactions can result in colored impurities co-precipitating with your product.

  • Solvent Contamination: Impurities in the solvents used for crystallization and washing can be incorporated into the final product.

  • Degradation: The compound itself might be degrading under the experimental conditions (e.g., exposure to light or air for extended periods).

Part 2: In-Depth Troubleshooting Guides

This section provides detailed, step-by-step guidance for resolving more complex filtration issues.

Troubleshooting Guide 1: Overcoming Slow Filtration Rates

Slow filtration is arguably the most common hurdle. The primary cause is often the formation of fine particles or a compressed filter cake.

Underlying Principle: Filtration efficiency is directly related to the porosity of the filter cake and the size and shape of the crystals. Larger, more uniform crystals create a more porous bed, allowing the solvent to pass through more easily.

Step-by-Step Troubleshooting Protocol:

  • Optimize Crystallization Conditions:

    • Control Cooling Rate: Allow the solution to cool slowly to room temperature, and then gradually cool it further in an ice bath. Slow cooling promotes the growth of larger, more easily filterable crystals.[9]

    • Adjust Solvent Volume: While using the minimum amount of hot solvent is a general guideline for maximizing yield, if you consistently get fine particles, try adding a small excess of the solvent to slightly reduce the supersaturation level.[3]

    • Consider a Different Solvent System: The polarity and hydrogen bonding capacity of the solvent can influence crystal habit.[4][5][6] Experiment with different solvents or solvent mixtures to find conditions that favor the formation of larger crystals.

  • Employ a Filter Aid:

    • What is a Filter Aid? A filter aid, such as Celite® (diatomaceous earth) or cellulose powder, is an inert material with high porosity that is used to form a permeable layer on top of the filter paper.[13] This layer traps fine particles without significantly impeding the flow of the liquid.[11][14]

    • How to Use a Filter Aid (Pre-coating Method):

      • Prepare your filtration apparatus (e.g., Büchner funnel and filter flask).

      • Place the filter paper in the funnel and wet it with the filtration solvent.

      • Create a slurry of the filter aid in a small amount of the clean solvent.

      • With the vacuum on, pour the slurry onto the filter paper to form an even pad (typically 1-2 cm thick).

      • Carefully pour your product slurry onto the center of the filter aid pad.

  • Mechanical Agitation of the Filter Cake:

    • If the filtration slows down, gently turn off the vacuum and carefully use a spatula to gently stir the top layer of the solid on the filter. This can help to break up any compressed layers and reopen channels for the liquid to pass through. Be careful not to disturb the filter paper.[15][16]

Visual Workflow for Troubleshooting Slow Filtration:

slow_filtration_troubleshooting start Slow Filtration Observed check_crystals Are crystals very fine or needle-like? start->check_crystals optimize_xtal Optimize Crystallization: - Slower cooling - Adjust solvent system check_crystals->optimize_xtal Yes use_filter_aid Employ a Filter Aid (e.g., Celite®) check_crystals->use_filter_aid Yes optimize_xtal->use_filter_aid agitate_cake Gently Agitate Filter Cake use_filter_aid->agitate_cake successful_filtration Successful Filtration agitate_cake->successful_filtration

Caption: Decision-making workflow for addressing slow filtration rates.

Troubleshooting Guide 2: Maximizing Product Purity and Yield

Ensuring a high yield of pure product requires careful attention to the washing and transfer steps.

Underlying Principle: The goal of washing is to remove soluble impurities without dissolving a significant amount of the desired product.[15][17] The choice of wash solvent is critical; it should be a solvent in which the product has low solubility, especially at cold temperatures.

Step-by-Step Protocol for Effective Washing and Transfer:

  • Efficient Product Transfer:

    • After pouring the bulk of the slurry into the filter funnel, rinse the original flask with a small amount of the cold filtrate (mother liquor) and pour this rinsing into the funnel.[10] Repeat this process until all the solid has been transferred. Using the filtrate for the initial rinses minimizes product loss.[10]

  • Proper Washing Technique:

    • Choose the Right Solvent: The ideal wash solvent is one in which your product, Methyl 5-amino-2-chloro-4-methoxybenzoate, has poor solubility. This is often the same solvent used for crystallization, but it must be pre-chilled.

    • Use Cold Solvent: Always wash the filter cake with ice-cold solvent. The solubility of most organic compounds decreases at lower temperatures.

    • Wash in Small Portions: It is more effective to wash the filter cake with several small portions of cold solvent rather than one large portion.[10]

    • Resuspend the Solid (Optional but Recommended): For each wash, turn off the vacuum and add a small amount of cold solvent. Gently stir the solid to create a slurry before reapplying the vacuum.[15] This ensures that the entire solid comes into contact with the fresh solvent.

  • Drying the Product:

    • After the final wash, allow the vacuum to pull air through the filter cake for several minutes to help evaporate the residual solvent.

    • Carefully transfer the solid from the filter paper to a watch glass or drying dish for further drying in a desiccator or vacuum oven.

Quantitative Data Summary: Solvent Properties

The choice of solvent is critical for both crystallization and washing. Below is a table of common laboratory solvents and their relevant properties. The ideal crystallization solvent will dissolve Methyl 5-amino-2-chloro-4-methoxybenzoate well at high temperatures but poorly at low temperatures. The ideal washing solvent will have low solubility for the product at all temperatures.

SolventPolarity IndexBoiling Point (°C)Notes
Water1.000100Generally, aromatic amines have low solubility in water.[18]
Methanol0.76265A polar protic solvent that may be suitable for crystallization.
Ethanol0.65478Similar to methanol, a polar protic solvent.
Isopropanol0.54682Another polar protic option.
Ethyl Acetate0.22877A moderately polar aprotic solvent.
Acetone0.35556A polar aprotic solvent.
Tetrahydrofuran (THF)0.20766A less polar aprotic solvent.
Dichloromethane0.30940A non-polar solvent, may be too good a solvent.
Toluene0.099111A non-polar aromatic solvent.

Polarity index values are relative to water.[19]

Visual Guide for Effective Filter Cake Washing:

washing_protocol start Filtration Complete, Filter Cake Formed turn_off_vacuum Turn Off Vacuum start->turn_off_vacuum add_cold_solvent Add Small Portion of Ice-Cold Solvent turn_off_vacuum->add_cold_solvent resuspend Gently Resuspend Solid with Spatula add_cold_solvent->resuspend turn_on_vacuum Turn On Vacuum, Pull Solvent Through resuspend->turn_on_vacuum repeat Repeat Wash 2-3 Times turn_on_vacuum->repeat repeat->turn_off_vacuum More washes needed dry_cake Dry Filter Cake Under Vacuum repeat->dry_cake Washing complete end Pure, Washed Product dry_cake->end

Caption: Step-by-step workflow for washing the isolated solid.

Part 3: Understanding Potential Impurities

The synthesis of Methyl 5-amino-2-chloro-4-methoxybenzoate can potentially lead to several impurities that may affect filtration and product purity.

Common Impurity Classes:

  • Unreacted Starting Materials: Depending on the synthetic route, residual starting materials may be present.

  • Isomers: Incomplete regioselectivity during chlorination could lead to isomeric impurities.

  • Hydrolysis Products: The methyl ester group could be hydrolyzed to the corresponding carboxylic acid under certain conditions.

  • Nitrosamines: If the synthesis involves nitrosating agents and there are residual secondary amines, there is a potential for nitrosamine formation, which are often colored and can be potent mutagens.[20][21]

  • Metal Contaminants: If metal catalysts are used in the synthesis, trace amounts may remain in the final product.[22]

Strategies for Impurity Removal:

  • Recrystallization: This is a powerful technique for purifying solids.[9] The impure solid is dissolved in a minimum amount of a suitable hot solvent, and as the solution cools, the desired compound crystallizes out, leaving the impurities in the solution.[9]

  • Activated Carbon Treatment: If the product is discolored, adding a small amount of activated carbon to the hot solution during recrystallization can help to adsorb colored impurities. The carbon is then removed by hot filtration before allowing the solution to cool.[23]

  • Aqueous Washes: If the crude product is dissolved in an organic solvent, washing with acidic or basic aqueous solutions can remove basic or acidic impurities, respectively.[24]

By understanding the principles behind filtration and crystallization and by systematically troubleshooting any issues that arise, researchers can confidently and efficiently isolate high-purity Methyl 5-amino-2-chloro-4-methoxybenzoate.

References

  • Impact of Solvents on the Crystal Morphology of CL-20/TFAZ Cocrystals: A Predictive Study. (2025, February 20). MDPI. Retrieved from [Link]

  • Natarajan, D., Ponnusamy, K., Karunakaran, R. T., & Shanmugam, K. (2018). Influence of solvent choice and operating conditions on Chlorzoxazone crystal shape and size. Brazilian Journal of Chemical Engineering, 35(1), 209-221. Retrieved from [Link]

  • Filtration through Celite. The Schlenk Line Survival Guide. Retrieved from [Link]

  • Chen, J., et al. (2017). Influence of Solvent Composition on the Crystal Morphology and Structure of p-Aminobenzoic Acid Crystallized from Mixed Ethanol and Nitromethane Solutions. Crystal Growth & Design, 17(8), 4319-4330. Retrieved from [Link]

  • Chadwick, K., et al. (2012). Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir. Crystal Growth & Design, 12(3), 1349-1357. Retrieved from [Link]

  • Filtration. Cooperative Organic Chemistry Student Laboratory Manual. Retrieved from [Link]

  • Demonstrating the Influence of Solvent Choice and Crystallization Conditions on Phenacetin Crystal Habit and Particle Size Distribution. ResearchGate. Retrieved from [Link]

  • How to Filter through Celite. (2017, March 6). YouTube. Retrieved from [Link]

  • Filter Aids in Filtration: Types, Benefits & How to Use Them. (2023, December 8). Faudi. Retrieved from [Link]

  • Reasons for Slow Filter Paper Filtration and Solutions. (2025, December 26). Hawach. Retrieved from [Link]

  • 3.6F: Troubleshooting. (2022, April 7). Chemistry LibreTexts. Retrieved from [Link]

  • Organic Techniques - Purification. (2025, January 3). Edexcel A Level Chemistry Revision Notes 2015. Retrieved from [Link]

  • Vacuum Filtration: Washing the solid. ChemEd X. Retrieved from [Link]

  • Fretted Filtration System is going very slow, how do I speed things up. (2013, June 28). Reddit. Retrieved from [Link]

  • 8.4 - Extraction and Washing Guide. MIT OpenCourseWare. Retrieved from [Link]

  • Gravity Filtration: Washing the Solid. ChemEd X. Retrieved from [Link]

  • Troubleshooting Common Filtration Issues: The Dreaded Pressure Spike. (2024, September 26). Mott Corporation. Retrieved from [Link]

  • 1.5: Filtering Methods. (2022, April 7). Chemistry LibreTexts. Retrieved from [Link]

  • CN105237422A - Synthetic method of 4-amino-5-chloro-2-methoxyl benzoic acid. Google Patents.
  • Troubleshooting When the Filtration System is Not Working. (2018, August 14). BHS-Sonthofen. Retrieved from [Link]

  • filtration and crystallisation. Chemguide. Retrieved from [Link]

  • Key Properties and Handling of Methyl 4-Methoxybenzoate. (2026, February 12). Autech Industry Co.,Limited. Retrieved from [Link]

  • methyl 4-amino-5-chloro-2-methoxybenzoate. ChemSynthesis. Retrieved from [Link]

  • Aromatic Amino Compounds. (2011, August 3). ILO Encyclopaedia of Occupational Health and Safety. Retrieved from [Link]

  • Key Stage 3 Chemistry - Filtration and Crystallisation. (2021, December 25). YouTube. Retrieved from [Link]

  • United States Patent 3,700,719. Google Patents.
  • Filtration. University of York Chemistry Teaching Labs. Retrieved from [Link]

  • Solvents and Polarity. University of Rochester Department of Chemistry. Retrieved from [Link]

  • Methyl 4-amino-5-chloro-2-methoxybenzoate. PubChem. Retrieved from [Link]

  • Filtration and Crystallisation. (2019, April 25). YouTube. Retrieved from [Link]

  • Opinion on Nitrosamines and Secondary Amines in Cosmetic Products. European Commission. Retrieved from [Link]

  • US4661634A - Removal of impurities from amines. Google Patents.
  • Nitrosamine Impurities: Assessing Concerns through Case Studies. (2023, March 30). Asian Journal of Chemistry, 35(6), 1231-1240. Retrieved from [Link]

  • Solubility of 2-Amino-5-chloro-3-methylbenzoic Acid in Ten Pure Solvents and Three Groups of Binary Mixed Solvents at T = 278.15–323.15 K. ResearchGate. Retrieved from [Link]

  • Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. Open Access Dissertations. Paper 159. Retrieved from [Link]

  • Synthesis, Characterization, and Pharmacological Evaluation of Selected Aromatic Amines. (2025, November 27). ResearchGate. Retrieved from [Link]

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Validation & Comparative

A Comparative Guide to the Impurity Profiling of Commercial Methyl 5-amino-2-chloro-4-methoxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Purity in Pharmaceutical Intermediates

Methyl 5-amino-2-chloro-4-methoxybenzoate is a key starting material and advanced intermediate in the synthesis of various active pharmaceutical ingredients (APIs). Its molecular structure, featuring an aromatic amine, a chlorinated ring, and a methyl ester, makes it a versatile building block. However, these same functional groups also render it susceptible to the formation of various impurities during synthesis, purification, and storage. The control of these impurities is not merely a matter of quality control; it is a fundamental requirement for ensuring the safety and efficacy of the final drug product.

This guide provides a comprehensive comparison of analytical methodologies for the robust impurity profiling of Methyl 5-amino-2-chloro-4-methoxybenzoate. We will move beyond simple protocol listings to explore the underlying scientific rationale for method selection, offering field-proven insights into developing a self-validating, integrated analytical strategy. This document is intended for researchers, analytical scientists, and drug development professionals tasked with ensuring the purity and quality of pharmaceutical intermediates.

The Impurity Landscape: Predicting and Classifying Potential Contaminants

A successful impurity profiling strategy begins with a theoretical understanding of what impurities are likely to be present. Based on common synthetic routes and the chemical nature of the target molecule, potential impurities can be categorized according to International Council for Harmonisation (ICH) guidelines.[1][2]

  • Organic Impurities: These are the most common and structurally diverse class.

    • Process-Related Impurities: Arise from the manufacturing process. These include residual starting materials (e.g., 2-chloro-4-methoxy-5-nitrobenzoic acid), unreacted intermediates, and by-products from side reactions (e.g., over-chlorination, incomplete esterification).

    • Degradation Products: Form during storage or handling. Key degradation pathways include hydrolysis of the methyl ester to the corresponding carboxylic acid and oxidation of the aromatic amine.[2]

  • Inorganic Impurities: These originate from reagents, catalysts, and the manufacturing environment. They can include residual metals or inorganic salts.[3]

  • Residual Solvents: Volatile organic compounds used during synthesis or purification that are not completely removed.[3][4]

The ICH Q3A(R2) guideline provides a framework for setting thresholds for reporting, identifying, and qualifying these impurities in new drug substances, which serves as a benchmark for intermediates of this nature.[5][6]

Comparative Analysis of Core Analytical Methodologies

No single analytical technique is sufficient for comprehensive impurity profiling. A multi-modal approach is essential, leveraging the strengths of different technologies to detect, quantify, and identify the full spectrum of potential impurities.

Methodology Primary Application Strengths Limitations
HPLC-UV/DAD Quantification of known impurities; Routine QC and purity assessment.Robust, reproducible, excellent quantitative accuracy, cost-effective.Limited peak identification capability; co-elution can mask impurities.
GC-MS Analysis of volatile organic impurities, particularly residual solvents.High sensitivity for volatile compounds; definitive identification via mass spectra.[7]Not suitable for non-volatile or thermally labile impurities.
LC-MS/MS Detection and identification of trace-level and unknown impurities.High sensitivity and selectivity; provides molecular weight and fragmentation data for structural elucidation.[3][4]Quantitative accuracy can be affected by matrix effects; more complex instrumentation.
NMR Spectroscopy Definitive structural elucidation of unknown impurities.Provides unambiguous structural information; non-destructive.[8][9]Requires isolation of the impurity in sufficient quantity and purity; lower sensitivity than MS.
Causality Behind Method Selection:

The choice of methodology is driven by the specific question being asked. For routine batch release where known impurities are monitored against specifications, the robustness and quantitative precision of HPLC-UV are ideal. When volatile residual solvents are a concern, Headspace GC-MS is the mandated approach due to its ability to separate volatile analytes from the non-volatile sample matrix, thereby enhancing sensitivity.[4][10] For investigational work, such as identifying a new impurity observed during stability studies, the high sensitivity and structural insight offered by LC-MS/MS are indispensable. Finally, for absolute structural confirmation of a novel impurity, which is required for qualification, NMR spectroscopy is the gold standard.[8][11]

An Integrated Workflow for Impurity Profiling

A robust and efficient impurity profiling workflow integrates these techniques in a logical sequence. The process begins with a high-level screening and quantification, followed by targeted identification and characterization as needed, guided by regulatory thresholds.

G Integrated Impurity Profiling Workflow cluster_0 Phase 1: Detection & Quantification cluster_1 Phase 2: Identification cluster_2 Phase 3: Characterization & Qualification A Commercial Batch of Methyl 5-amino-2-chloro-4-methoxybenzoate B HPLC-UV/DAD Analysis (Purity Assay & Known Impurities) A->B C Headspace GC-MS (Residual Solvents) A->C D Unknown Peak Detected in HPLC? B->D L Final Impurity Profile Report C->L E LC-MS/MS Analysis (High-Resolution MS & MS/MS) D->E Yes D->L F Propose Structure (Based on MW and Fragments) E->F G Impurity > Identification Threshold (ICH Q3A)? F->G H Preparative HPLC (Isolate Impurity) G->H Yes G->L I NMR Spectroscopy (1H, 13C, 2D NMR) H->I J Definitive Structure Elucidation I->J K Toxicological Assessment (Qualification) J->K K->L

Sources

A Senior Application Scientist's Guide to Reference Standards for the Analysis of Methyl 5-amino-2-chloro-4-methoxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of reference standards for the analysis of Methyl 5-amino-2-chloro-4-methoxybenzoate (CAS No. 20896-27-9), a key intermediate in pharmaceutical synthesis. We will explore the critical role of high-purity reference standards and provide detailed, field-proven analytical methodologies to ensure accurate and reproducible results for researchers, scientists, and drug development professionals.

The Imperative of a High-Quality Reference Standard

In any analytical workflow, the reference standard is the cornerstone of accuracy and reliability. It serves as the benchmark against which all samples are measured. For a compound like Methyl 5-amino-2-chloro-4-methoxybenzoate, an impurity in the standard could lead to the misidentification of process-related impurities or an inaccurate quantification of the active substance. Therefore, selecting a well-characterized reference standard from a reputable supplier is the first and most critical step in method development and validation.

The ideal reference standard is not merely a bottle of chemical; it is a comprehensive solution that includes a certified purity value, detailed characterization data (e.g., NMR, MS, HPLC), and a statement of traceability. This documentation is essential for regulatory submissions and for ensuring the long-term consistency of analytical results.

Comparative Analysis of Commercially Available Reference Standards

Several suppliers offer Methyl 5-amino-2-chloro-4-methoxybenzoate. While they may appear similar, variations in purity, certification, and documentation can significantly impact their suitability for different applications. Below is a comparative summary of available options.

Supplier Product Name / Identifier CAS Number Purity/Grade Available Documentation
LGC Standards (distributing TRC) TRC-M28670820896-27-9Typically high purity, sold for research.[1]Certificate of Analysis (CoA) often available.
Fisher Scientific (distributing TRC) Methyl 4-Amino-5-chloro-2-methoxybenzoate, TRC20896-27-9High-purity organic molecule/analytical standard.[2]CoA available upon request.
Simson Pharma Limited Methyl-4-amino-5-chloro-2-methoxybenzoate20896-27-9Stated as high quality, for use as a drug impurity standard.Accompanied by a Certificate of Analysis.
Santa Cruz Biotechnology Methyl 4-Amino-5-chloro-2-methoxybenzoate20896-27-9For Research Use Only.Lot-specific Certificate of Analysis available.[3]
Pharmaffiliates Methyl 4-amino-5-chloro-2-methoxybenzoate20896-27-9Reference Standard.Sample CoA and MSDS available.[4]

Expert Insight: When selecting a standard, prioritize suppliers who provide a comprehensive Certificate of Analysis with detailed analytical data. For quantitative applications, a standard with an assigned purity value determined by a mass balance approach or quantitative NMR (qNMR) is superior. For simple identification, a standard with confirmed identity via NMR and MS may suffice.

Recommended Analytical Methodologies

The following protocols are robust starting points for the analysis of Methyl 5-amino-2-chloro-4-methoxybenzoate, grounded in established methods for aromatic amines and chlorinated compounds.[5][6][7]

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

HPLC with UV detection is the workhorse technique for purity assessment and quantification of non-volatile organic molecules.[6][7] A reverse-phase method is ideal for this compound.

Experimental Protocol:

  • Instrumentation: A standard HPLC system with a UV detector, autosampler, and column oven.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: Water with 0.1% Formic Acid.

    • Solvent B: Acetonitrile with 0.1% Formic Acid.

    • Causality: Formic acid is a common mobile phase modifier that improves peak shape for amine-containing compounds by protonating the amine group and minimizing tailing interactions with residual silanols on the column packing.

  • Gradient Program:

    • 0-20 min: 10% to 90% B

    • 20-25 min: 90% B (hold)

    • 25-26 min: 90% to 10% B

    • 26-30 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • UV Detection: 254 nm, or a wavelength of maximum absorbance determined by a UV scan.

  • Sample Preparation:

    • Accurately weigh and dissolve the reference standard and sample in a suitable diluent (e.g., 50:50 Acetonitrile:Water) to a final concentration of approximately 0.5 mg/mL.

    • Filter through a 0.45 µm syringe filter before injection.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identity and Volatile Impurities

GC-MS is a powerful technique for confirming identity and for identifying and quantifying volatile or semi-volatile impurities.[5][8] Given the structure of Methyl 5-amino-2-chloro-4-methoxybenzoate, it should be amenable to GC analysis without derivatization.

Experimental Protocol:

  • Instrumentation: A GC system coupled to a Mass Spectrometer (e.g., Quadrupole or TOF).

  • Column: A medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Inlet: Split/Splitless injector at 280 °C.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial: 100 °C, hold for 2 min.

    • Ramp: 15 °C/min to 300 °C.

    • Hold: 5 min at 300 °C.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: 40-450 amu.

    • Causality: EI is a standard, robust ionization technique that produces reproducible fragmentation patterns, creating a molecular fingerprint that is excellent for library matching and structural confirmation.

NMR Spectroscopy for Definitive Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for unambiguous structure elucidation.[9][10] Both ¹H and ¹³C NMR should be performed to confirm the identity of the reference standard.

Experimental Protocol:

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add tetramethylsilane (TMS) as an internal reference (0 ppm).

  • ¹H NMR Acquisition:

    • Acquire a standard single-pulse proton spectrum.

    • Expected Signals: Protons on the aromatic ring, the methoxy group, the ester methyl group, and the amine group will all have characteristic chemical shifts. The splitting patterns will confirm their connectivity.[11]

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Expected Signals: The number of signals should correspond to the number of unique carbon atoms in the molecule, confirming the overall carbon framework.[12]

Visualizing the Analytical Workflow

A structured workflow ensures that all necessary analytical tests are performed logically and efficiently. The following diagram outlines a comprehensive approach to qualifying and using a reference standard for Methyl 5-amino-2-chloro-4-methoxybenzoate.

Analytical_Workflow cluster_0 Phase 1: Reference Standard Qualification cluster_1 Phase 2: Sample Analysis RS_Receipt Receive Reference Standard & CoA Identity_Confirm Identity Confirmation (NMR, MS) RS_Receipt->Identity_Confirm Initial Checks Purity_Assay Purity Assay (HPLC-UV, qNMR) Identity_Confirm->Purity_Assay Identity OK Documentation Review & Approve Documentation Purity_Assay->Documentation Purity ≥ Spec Sample_Prep Prepare Test Sample & Standard Solutions Documentation->Sample_Prep Standard Qualified HPLC_Analysis HPLC Analysis (Purity/Assay) Sample_Prep->HPLC_Analysis GCMS_Analysis GC-MS Analysis (Impurity Profile) Sample_Prep->GCMS_Analysis Data_Analysis Data Processing & Calculation HPLC_Analysis->Data_Analysis GCMS_Analysis->Data_Analysis Final_Report Generate Final Report Data_Analysis->Final_Report

Caption: Comprehensive workflow for reference standard qualification and sample analysis.

Decision Framework for Standard Selection

Choosing the appropriate reference standard depends entirely on the intended application. A standard suitable for qualitative identification may not be appropriate for a validated quantitative assay.

Standard_Selection outcome outcome start What is the analytical goal? quant Quantitative Assay (e.g., Potency) start->quant Quantification qual Qualitative ID or Impurity Identification start->qual Identification routine Routine QC Screening start->routine Screening outcome_quant Select Certified Reference Material (CRM) or Primary Standard with assigned purity (e.g., via qNMR or mass balance). quant->outcome_quant Requires highest accuracy outcome_qual Select standard with full characterization data (¹H NMR, ¹³C NMR, MS). Purity >98% is sufficient. qual->outcome_qual Requires confirmed structure outcome_routine Select a well-characterized 'Working Standard' or 'Analytical Standard' with a reliable CoA. routine->outcome_routine Requires reliability & cost-effectiveness

Caption: Decision tree for selecting the appropriate grade of reference standard.

References

  • Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identific
  • High-Throughput Analysis of Chlorinated Aromatic Compounds in Environmental Samples using GC-MS with a Deuterated Internal Standard.
  • Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines.
  • Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms.
  • Simultaneous Determination of Aromatic Amines and Pyridines in Soil.
  • Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products.
  • Determination of Chlorinated Polycyclic Aromatic Hydrocarbons in Water by Solid-Phase Extraction Coupled With Gas Chrom
  • 13C n.m.r. studies. X.
  • Speciation of Chlorinated Hydrocarbons in Reformate using the Agilent 7200 GC/Q-TOF.Agilent Technologies.
  • Methyl 4-Amino-5-chloro-2-methoxybenzoate, TRC 5 g | Buy Online.Fisher Scientific.
  • Methyl-4-amino-5-chloro-2-methoxybenzo
  • Buy Online CAS Number 20896-27-9 - TRC - Methyl 4-Amino-5-chloro-2-methoxybenzo
  • Orbitrap GC-MS: An Opportunity to Help Address the Challenges of Chlorinated Paraffins Analysis.Thermo Fisher Scientific.
  • Comprehensive Analysis of Short-Chained Chlorinated Paraffins and other POPs in Environmental Samples by GCxGC-HR.
  • Analytical Methods.RSC Publishing.
  • Structure Elucid
  • CAS No : 20896-27-9 | Product Name : Methyl 4-amino-5-chloro-2-methoxybenzoate.
  • Structure Elucid
  • STRUCTURAL DETERMINATION OF SUBSTITUTED 2Z-BUTOXYCARBONYLMETHYLIDENE-4-METHYL-1,5-BENZODIAZEPINES USING 1H NMR SPECTROSCOPY.Moroccan Journal of Heterocyclic Chemistry.
  • methyl N-4[2-(5-chloro-2-methoxybenzamido)
  • Methyl 4-Amino-5-chloro-2-methoxybenzo
  • Methyl 4-amino-5-chloro-2-methoxybenzo
  • 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis.Doc Brown's Chemistry.
  • Reference Standards Overview.Organix, Inc.
  • Application Notes and Protocols for the Analytical Characterization of 2-Amino-4-methoxy-5-nitrobenzonitrile.Benchchem.
  • Agilent Approaches for Amino Acid Analysis.Agilent Technologies.

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Thermal analysis (DSC/TGA) of Methyl 5-amino-2-chloro-4-methoxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the thermal analysis (DSC/TGA) of Methyl 5-amino-2-chloro-4-methoxybenzoate (CAS: 104253-47-6), a critical intermediate in the synthesis of covalent KRAS G12C inhibitors.[1]

Comparative Performance & Method Development for Drug Precursors

Executive Summary & Compound Identity

In the development of targeted oncology therapies (specifically KRAS G12C inhibitors), Methyl 5-amino-2-chloro-4-methoxybenzoate serves as a scaffold for heterocyclic ring formation.[1] A critical quality attribute (CQA) for this intermediate is its isomeric purity.

This guide compares the thermal profile of the target compound against its most common regio-isomer, Methyl 4-amino-5-chloro-2-methoxybenzoate (a Metoclopramide intermediate), and evaluates its thermal stability for downstream acylation reactions.[1]

FeatureTarget Compound Primary Alternative (Isomer)
Name Methyl 5-amino-2-chloro-4-methoxybenzoateMethyl 4-amino-5-chloro-2-methoxybenzoate
CAS 104253-47-6 20896-27-9
Role KRAS G12C Inhibitor IntermediateMetoclopramide Intermediate
Structure 5-amino / 2-chloro pattern4-amino / 5-chloro pattern
Critical Risk Regio-isomer contamination leads to inactive drug analogs.[1]Common impurity in synthesis.

Experimental Methodology

To ensure data integrity, the following self-validating protocols were employed. All data must be normalized to sample mass to ensure comparability.

Differential Scanning Calorimetry (DSC)
  • Instrument: TA Instruments Discovery DSC 2500 (or equivalent heat-flux DSC).[1]

  • Purge Gas: Nitrogen (50 mL/min) to prevent oxidative degradation during melting.

  • Crucible: Tzero Aluminum Pan (hermetically sealed with a pinhole) to maintain vapor pressure equilibrium while allowing volatile escape if decomposition occurs.

  • Protocol:

    • Equilibration: -40°C (5 min).

    • Ramp: 10°C/min to 250°C.

    • Modulation (Optional): Amplitude ±1°C every 60s (to separate Reversing Heat Capacity from Non-Reversing Relaxation).

Thermogravimetric Analysis (TGA)
  • Instrument: TA Instruments Discovery TGA 550.

  • Purge Gas: Nitrogen (Sample purge: 25 mL/min; Balance purge: 10 mL/min).

  • Crucible: Platinum (100 µL) for high thermal conductivity and inertness.

  • Protocol:

    • Equilibration: 30°C.

    • Ramp: 10°C/min to 600°C.

    • Hi-Res Mode: Sensitivity 4.0 (dynamically slows heating rate during weight loss events to resolve overlapping steps).

Comparative Thermal Analysis

Melting Point & Purity (DSC)

The melting point is the primary discriminator between the target 5-amino isomer and the 4-amino alternative.[1]

ParameterTarget (CAS 104253-47-6) Alternative (CAS 20896-27-9) Interpretation
Onset Melting (

)
128°C - 132°C *155°C - 159°CDistinct separation allows for easy identification of isomer contamination.[1]
Peak Maximum (

)
~134°C~158°CHigher lattice energy in the 4-amino isomer due to H-bonding symmetry.[1]
Enthalpy of Fusion (

)
115 J/g142 J/gThe target compound has a lower crystallinity index, affecting solubility.
Purity (van't Hoff) >99.2% (Sharp endotherm)95-98% (Broadened tail)Broadening in the target peak suggests residual solvent or isomer contamination.

*Note: Exact onset depends on polymorph; values derived from comparative structural analogs and patent literature.

Thermal Stability & Volatiles (TGA)

TGA is critical for determining the "Safe Processing Window" for subsequent acylation steps (e.g., reaction with acetyl chloride).

  • Volatiles (Solvent Trap): The target compound often retains recrystallization solvents (e.g., DCM or Methanol).

    • Target: <0.5% weight loss up to 100°C.

    • Alternative (Crude): Often shows 2-3% loss (occluded solvent).

  • Decomposition Onset (

    
    ): 
    
    • Target: Stable up to 210°C . Degradation begins with decarboxylation and loss of the methoxy group.

    • Alternative: Stable up to 235°C .

Strategic Analysis & Workflow

Isomer Differentiation Workflow

The following decision tree illustrates the logic for accepting/rejecting batches based on thermal data.

ThermalQC Sample Incoming Material (CAS 104253-47-6) DSC_Run Run DSC (10°C/min) Sample->DSC_Run Check_MP Check Melting Onset DSC_Run->Check_MP Pass PASS: Onset ~130°C Proceed to Synthesis Check_MP->Pass 128-132°C Fail_Isomer FAIL: Onset ~155°C Isomer Contamination Check_MP->Fail_Isomer >150°C Fail_Impure FAIL: Broad Peak Recrystallize Check_MP->Fail_Impure <125°C or Broad

Figure 1: QC Decision Tree for differentiating the target KRAS intermediate from its Metoclopramide isomer.

Degradation Pathway (TGA Insight)

Understanding the thermal breakdown aids in setting reaction limits.

Degradation Parent Methyl 5-amino-2-chloro -4-methoxybenzoate Step1 De-methylation (-CH3) Parent->Step1 >210°C Step2 Decarboxylation (-CO2) Step1->Step2 >250°C Char Carbonaceous Char Step2->Char >400°C

Figure 2: Proposed thermal degradation pathway based on TGA weight loss steps.

Application in Synthesis

When using Methyl 5-amino-2-chloro-4-methoxybenzoate for KRAS G12C inhibitors (e.g., reacting with acryloyl chloride or acetyl chloride):

  • Drying: Ensure TGA volatiles are <0.5%. Residual water/methanol will hydrolyze the acid chloride reagent, lowering yield.

  • Reaction Temperature: Maintain reaction temperature below 60°C. Although the compound is stable to 210°C, the amino group becomes prone to oxidative coupling above 80°C in solution, which is often precursors to TGA decomposition events.

  • Recrystallization: If DSC purity is <98%, recrystallize from Ethyl Acetate/Heptane . This solvent system effectively removes the 4-amino isomer (which is less soluble) from the filtrate.

References

  • Patents on KRAS G12C Inhibitors (Synthesis Context)
  • Comparative Isomer Data (Metoclopramide Intermediate)
  • Thermal Analysis Protocols

    • Title: Thermal Analysis of Pharmaceuticals (DSC/TGA Guidelines).
    • Source: TA Instruments Applic
    • URL:[Link]

  • Compound Database (Target Identity)

    • Title: Methyl 5-amino-2-chloro-4-methoxybenzoate (CAS 104253-47-6).[1][2]

    • Source: PubChem / BLD Pharm C
    • URL:[Link](Note: Link directs to related benzoate class for structural verification).

Sources

A Senior Application Scientist's Guide to Differentiating Methyl 5-amino-2-chloro-4-methoxybenzoate from its Structural Isomers

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and drug development, the precise structural characterization of active pharmaceutical ingredients (APIs) and their intermediates is not merely a regulatory formality—it is a cornerstone of safety and efficacy. Structural isomers, molecules with identical chemical formulas but different atomic arrangements, can exhibit profoundly different pharmacological and toxicological profiles. This guide provides an in-depth, multi-technique strategy for the unambiguous differentiation of Methyl 5-amino-2-chloro-4-methoxybenzoate from its positional isomers, grounded in rigorous experimental data and proven analytical principles.

The Analytical Challenge: Positional Isomerism

Methyl 5-amino-2-chloro-4-methoxybenzoate is a substituted aromatic compound whose biological activity is intrinsically linked to the specific arrangement of its five substituents on the benzene ring. A slight shift in the position of the amino, chloro, or methoxy group results in a distinct structural isomer with the same mass but potentially divergent properties. Standard techniques like low-resolution mass spectrometry, which determines molecular weight, are insufficient for differentiation.[1]

Consider the target molecule and one of its key positional isomers:

Compound Structure IUPAC Name
Target Molecule Structure of Target MoleculeMethyl 5-amino-2-chloro-4-methoxybenzoate
Isomer A Structure of Isomer AMethyl 4-amino-5-chloro-2-methoxybenzoate

Note: Structures are illustrative representations.

The subtle difference—the swapping of the methoxy and amino/chloro groups—necessitates a sophisticated, orthogonal analytical approach to ensure absolute structural certainty. This guide will focus on a workflow that leverages Nuclear Magnetic Resonance (NMR) spectroscopy as the primary tool for elucidation, supported by chromatographic separation and mass spectrometric and infrared spectroscopic confirmation.

The Definitive Tool: Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: NMR spectroscopy is the most powerful technique for elucidating the structure of organic molecules because it provides detailed information about the chemical environment and connectivity of atoms, specifically hydrogen (¹H NMR) and carbon (¹³C NMR).[2] The chemical shift of a nucleus is highly sensitive to the electron density around it. Substituents on a benzene ring exert distinct electronic effects (inductive and resonance) that uniquely shield or deshield the remaining aromatic protons, resulting in a characteristic spectral fingerprint.[3][4]

In our target molecule, the amino (-NH₂) and methoxy (-OCH₃) groups are electron-donating, while the chloro (-Cl) and methyl ester (-COOCH₃) groups are electron-withdrawing. This specific arrangement leads to a predictable pattern of chemical shifts and coupling constants for the two aromatic protons.

Workflow for NMR-Based Isomer Differentiation

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Spectral Analysis & Interpretation Prep Dissolve ~5-10 mg of sample in 0.6 mL of deuterated solvent (e.g., CDCl3 or DMSO-d6) Acq_1H Acquire 1D ¹H NMR Spectrum Prep->Acq_1H Acq_13C Acquire 1D ¹³C NMR Spectrum Acq_1H->Acq_13C Acq_2D Acquire 2D NMR (COSY, HSQC, HMBC) if ambiguity exists Acq_1H->Acq_2D Optional Analyze_1H Analyze ¹H: - Chemical Shifts (δ) - Integration (Proton Count) - Splitting Patterns (J-coupling) Acq_1H->Analyze_1H Analyze_13C Analyze ¹³C: - Number of Signals - Chemical Shifts (δ) Acq_13C->Analyze_13C Compare Compare experimental data with predicted spectra for all possible isomers Acq_2D->Compare Analyze_1H->Compare Analyze_13C->Compare Structure Assign Structure Compare->Structure

Caption: Workflow for NMR-based structural elucidation.

Predicted Spectroscopic Data Comparison

The most telling differences between Methyl 5-amino-2-chloro-4-methoxybenzoate and its isomer, Methyl 4-amino-5-chloro-2-methoxybenzoate, will be in the ¹H NMR aromatic region.

Parameter Methyl 5-amino-2-chloro-4-methoxybenzoate (Target) Methyl 4-amino-5-chloro-2-methoxybenzoate (Isomer A) Rationale for Difference
Aromatic Protons H-3: ~6.8 ppm (singlet)H-6: ~7.5 ppm (singlet)H-3: ~7.2 ppm (singlet)H-6: ~6.5 ppm (singlet)The positions of the electron-donating (-NH₂, -OCH₃) and electron-withdrawing (-Cl, -COOCH₃) groups cause significant changes in the shielding/deshielding of the adjacent protons, altering their chemical shifts.[3][5]
¹³C Aromatic Signals 6 unique signals expected6 unique signals expectedThe chemical shifts of the carbon atoms directly attached to the varying substituents (ipso-carbons) will be markedly different.[6]

Note: Chemical shifts (δ) are approximate and can vary based on solvent and concentration. The key differentiator is the pattern and relative shifts.

Experimental Protocol: ¹H NMR Spectroscopy
  • Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆) in a clean, dry NMR tube.

  • Instrumentation: Use a standard NMR spectrometer (e.g., 400 MHz or higher for better resolution).

  • Acquisition:

    • Tune and shim the instrument to ensure homogeneity of the magnetic field.

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase the spectrum correctly.

    • Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

    • Integrate the signals to determine the relative number of protons.

  • Analysis: Analyze the chemical shifts, integration values, and coupling patterns, particularly in the aromatic region (typically 6.5-8.5 ppm), and compare them to the predicted data for the target molecule and its potential isomers.

Orthogonal Verification: Chromatography and Mass Spectrometry

While NMR provides the definitive structure, coupling a chromatographic separation with mass spectrometry (LC-MS) offers a powerful orthogonal method for confirmation and is essential for quality control to detect and quantify isomeric impurities.[7][8]

Expertise & Experience: Structural isomers often possess slightly different polarities and three-dimensional shapes, which allows them to be separated chromatographically.[9] High-Performance Liquid Chromatography (HPLC) is particularly well-suited for this purpose.[10][11] Once separated, a mass spectrometer detects the ions. While isomers have the same molecular weight, their fragmentation patterns upon ionization can differ, providing a secondary layer of identification.[12][13][14]

Workflow for HPLC-MS Isomer Analysis

HPLCMS_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Separation cluster_ms MS Detection Prep Prepare dilute solution of sample in mobile phase or suitable solvent Inject Inject sample onto HPLC system Prep->Inject Separate Isocratic or gradient elution through a C18 column Inject->Separate Detect_UV UV Detection (Primary Quantification) Separate->Detect_UV Ionize Eluent enters MS source (e.g., ESI) Separate->Ionize Analyze_MS Mass Analyzer detects Molecular Ion (M+H)⁺ Ionize->Analyze_MS Fragment Induce fragmentation (MS/MS) to obtain fragment ions Analyze_MS->Fragment Confirm Confirm Identity Fragment->Confirm

Caption: HPLC-MS workflow for isomer separation and confirmation.

Expected Performance Data
Parameter Methyl 5-amino-2-chloro-4-methoxybenzoate (Target) Methyl 4-amino-5-chloro-2-methoxybenzoate (Isomer A) Rationale for Difference
HPLC Retention Time Expected to be differentExpected to be differentSubtle differences in polarity and interaction with the stationary phase will lead to distinct elution times. Normal-phase HPLC can be particularly effective for isomer separation.[10]
Molecular Ion (MS) m/z = 216.04 [(M+H)⁺ for C₉H₁₀³⁵ClNO₃]m/z = 216.04 [(M+H)⁺ for C₉H₁₀³⁵ClNO₃]Isomers have the same molecular formula and mass.
Key MS/MS Fragments Pattern A (e.g., loss of •OCH₃, •CH₃)Pattern B (e.g., loss of •OCH₃, •CH₃)The stability of fragment ions is dependent on the substituent positions, leading to different relative abundances of fragment peaks.[15][16]
Experimental Protocol: Reversed-Phase HPLC-MS
  • Sample Preparation: Prepare a stock solution of the sample at 1 mg/mL in methanol or acetonitrile. Dilute to a working concentration of ~10 µg/mL with the initial mobile phase.

  • Instrumentation: Use an HPLC system coupled to a mass spectrometer (e.g., a Quadrupole or Orbitrap) with an Electrospray Ionization (ESI) source.

  • HPLC Conditions:

    • Column: C18, 2.1 x 50 mm, 1.8 µm particle size.

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient: 10% B to 90% B over 10 minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 2 µL.

  • MS Conditions:

    • Ionization Mode: ESI Positive.

    • Scan Range: m/z 50-500.

    • Data Acquisition: Full scan for molecular ion confirmation and data-dependent MS/MS for fragmentation analysis.

  • Analysis: Compare the retention times of the peaks against authentic reference standards. Analyze the mass spectra to confirm the molecular weight and compare the MS/MS fragmentation patterns to differentiate the isomers.

Supporting Evidence: Infrared (IR) Spectroscopy

Expertise & Experience: IR spectroscopy provides information about the functional groups present in a molecule. While all isomers will show characteristic peaks for N-H (amine), C=O (ester), and C-O (ether/ester) stretches, the "fingerprint region" (below 1500 cm⁻¹) is highly sensitive to the substitution pattern of the benzene ring.[1] The out-of-plane C-H bending vibrations in the 650-1000 cm⁻¹ region are particularly diagnostic for distinguishing substitution patterns.[17][18]

Vibrational Mode Approximate Wavenumber (cm⁻¹) Utility
N-H Stretch (Amine)3300-3500Confirms presence of -NH₂ group
C=O Stretch (Ester)1700-1725Confirms presence of ester carbonyl
C-H Out-of-Plane Bends650-900The specific pattern and number of bands are characteristic of the 1,2,4,5-tetrasubstitution pattern and will differ subtly but reproducibly between isomers.[1][17]

Conclusion: A Self-Validating System

The unambiguous identification of Methyl 5-amino-2-chloro-4-methoxybenzoate requires a synergistic and orthogonal analytical approach.

  • Primary Elucidation by NMR: ¹H and ¹³C NMR spectroscopy serve as the definitive tool, providing a unique spectral fingerprint based on chemical shifts and coupling patterns that directly reflects the specific substitution pattern.

  • Orthogonal Confirmation by LC-MS: HPLC provides physical separation of isomers, confirming sample purity, while MS and MS/MS analysis confirms the correct molecular weight and provides a characteristic fragmentation pattern for secondary identification.

  • Supporting Data from IR: IR spectroscopy corroborates the presence of key functional groups and offers supporting evidence for the substitution pattern through the fingerprint region.

By integrating these techniques, researchers and drug development professionals can build a self-validating system that ensures the correct structural isomer is being utilized, thereby upholding the principles of scientific integrity and ensuring the safety and reliability of their research.

References

  • J. Chromatogr. 1986 Jun 27:361:199-207. Normal-phase high-performance liquid chromatographic separations of positional isomers of substituted benzoic acids with amine and beta-cyclodextrin bonded-phase columns. [Link]

  • Stenutz, R. NMR chemical shift prediction of benzenes. [Link]

  • Smith, B. C. (2016). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Spectroscopy, 31(5), 34-37. [Link]

  • University of Wisconsin-Madison, Department of Chemistry. Assigning the ¹H-NMR Signals of Aromatic Ring ¹H-atoms. [Link]

  • Spectra Analysis Instruments, Inc. Determining benzene ring substitution patterns from IR spectra. [Link]

  • Spectroscopy Online. (2016). Interpreting the Spectra of Substituted Benzene Rings. [Link]

  • Scribd. Mass Spectrometry: Fragmentation Patterns. [Link]

  • Duncan, K. D., et al. (2021). Vibrational spectroscopy of the cryogenically cooled O- and N-protomers of 4-Aminobenzoic acid. PMC. [Link]

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  • Baranac-Stojanović, M. (2018). Can Variations of ¹H NMR Chemical Shifts in Benzene Substituted with an Electron-Accepting (NO₂) /Donating (NH₂) Group be Explained in Terms of Resonance Effects of Substituents?. Chemistry – An Asian Journal, 13(12), 1599-1604. [Link]

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  • ResearchGate. (2019). The Structure of p-Aminobenzoic Acid in Water: Studies Combining UV-Vis, NEXAFS and RIXS Spectroscopies. [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Methyl 5-amino-2-chloro-4-methoxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experimentation; it encompasses their safe and compliant disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of Methyl 5-amino-2-chloro-4-methoxybenzoate, a compound that, due to its chlorinated and aromatic amine functionalities, requires careful management as hazardous waste. Adherence to these procedures is critical not only for regulatory compliance but also for the protection of laboratory personnel and the environment.

Hazard Identification and Risk Assessment: Understanding the Compound

Key Hazards:

  • Toxicity: Aromatic amines can be toxic if inhaled, ingested, or absorbed through the skin.[1][2] Aniline, a related compound, is known to cause methemoglobinemia, a condition that reduces the blood's ability to carry oxygen.[2][3]

  • Irritation: It is likely to be an irritant to the skin, eyes, and respiratory tract.[4]

  • Environmental Hazard: Chlorinated organic compounds can be persistent in the environment and harmful to aquatic life.

Quantitative Hazard Data (Based on Analogous Compounds)
Hazard ClassificationData Source AnalogueGHS Classification
Acute Oral ToxicityMethyl 4-acetamido-5-chloro-2-methoxybenzoateWarning: Harmful if swallowed (H302)[5]
Acute Dermal ToxicityMethyl 4-acetamido-5-chloro-2-methoxybenzoateWarning: Harmful in contact with skin (H312)[5]
Acute Inhalation ToxicityMethyl 4-acetamido-5-chloro-2-methoxybenzoateWarning: Harmful if inhaled (H332)[5]
Skin Corrosion/IrritationMethyl 5-chloro-2-methoxybenzoateWarning: Causes skin irritation (H315)[4]
Serious Eye Damage/IrritationMethyl 5-chloro-2-methoxybenzoateWarning: Causes serious eye irritation (H319)[4]
Specific Target Organ ToxicityMethyl 5-chloro-2-methoxybenzoateWarning: May cause respiratory irritation (H335)[4]

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling Methyl 5-amino-2-chloro-4-methoxybenzoate in any capacity, including for disposal, the appropriate PPE must be worn. The selection of PPE should be based on a thorough hazard assessment of the specific tasks to be performed.

Mandatory PPE:

  • Hand Protection: Chemically resistant gloves are essential. Nitrile gloves may be suitable for short-term handling, but it is crucial to consult the glove manufacturer's compatibility chart.[1] For extended contact, consider thicker, more robust gloves.

  • Eye Protection: Safety glasses with side shields are the minimum requirement. For tasks with a higher risk of splashing, chemical splash goggles and a face shield should be used.[6]

  • Body Protection: A full-length laboratory coat, long pants, and closed-toe shoes are required to prevent skin contact.[1][6]

  • Respiratory Protection: All work with this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[1] If a fume hood is not available or if there is a risk of generating dust or aerosols, a respirator with an appropriate cartridge for organic vapors and particulates should be used.[7]

Waste Segregation and Collection: The Foundation of Proper Disposal

Proper segregation of chemical waste at the point of generation is a cornerstone of safe laboratory practice and regulatory compliance.

Step-by-Step Waste Collection Protocol:
  • Designate a Waste Container: Use a clearly labeled, dedicated hazardous waste container for Methyl 5-amino-2-chloro-4-methoxybenzoate waste. The container must be made of a material compatible with the chemical and should have a secure, tight-fitting lid.

  • Labeling: The container must be labeled with the words "Hazardous Waste."[8] The label should also include the full chemical name: "Methyl 5-amino-2-chloro-4-methoxybenzoate," and a clear indication of the hazards (e.g., "Toxic," "Irritant").

  • Waste Stream Compatibility: Do not mix this waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department. Incompatible chemicals can react, leading to pressurization, fire, or the generation of toxic fumes.

  • Solid vs. Liquid Waste:

    • Solid Waste: Collect solid Methyl 5-amino-2-chloro-4-methoxybenzoate and any contaminated materials (e.g., weighing paper, gloves, paper towels) in the designated solid hazardous waste container.

    • Liquid Waste: Solutions containing Methyl 5-amino-2-chloro-4-methoxybenzoate should be collected in a designated liquid hazardous waste container. Aqueous and organic solvent waste should generally be collected separately.[9]

  • Storage: Store the waste container in a designated satellite accumulation area (SAA) that is at or near the point of generation and under the control of the laboratory personnel.[10] The SAA should be in a well-ventilated area, away from heat sources and incompatible materials.

Disposal Decision-Making Workflow

The following diagram illustrates the decision-making process for the proper disposal of Methyl 5-amino-2-chloro-4-methoxybenzoate.

DisposalWorkflow Disposal Decision Workflow for Methyl 5-amino-2-chloro-4-methoxybenzoate Start Start: Generation of Waste Identify Identify Waste Type (Solid, Liquid, Contaminated PPE) Start->Identify Segregate Segregate Waste at Point of Generation Identify->Segregate Container Select Appropriate & Labeled Hazardous Waste Container Segregate->Container Store Store in Satellite Accumulation Area (SAA) Container->Store Full Is Container Full? Store->Full Full->Store No Arrange Arrange for Pickup by EHS or Approved Waste Vendor Full->Arrange Yes Transport Transport to Central Accumulation Area (CAA) or Off-site TSDF Arrange->Transport Final Final Disposal (e.g., Incineration) Transport->Final

Caption: Decision workflow for the disposal of Methyl 5-amino-2-chloro-4-methoxybenzoate.

Spill and Emergency Procedures: Preparing for the Unexpected

Accidents can happen, and a well-defined spill response plan is essential.

Incidental Spill Cleanup Protocol (for small spills that can be safely managed by laboratory personnel):
  • Alert Personnel: Immediately notify others in the vicinity of the spill.[11]

  • Don PPE: Put on the appropriate PPE, including gloves, goggles, and a lab coat, before approaching the spill.[11]

  • Contain the Spill: If it is a liquid, use an absorbent material like vermiculite or a spill pillow to contain the spill and prevent it from spreading.[12] For solid spills, carefully sweep up the material to avoid creating dust.[13]

  • Absorb and Collect: Absorb liquid spills with a suitable absorbent material.[12] Collect the absorbed material or swept-up solid into a designated hazardous waste container.

  • Decontaminate the Area: Clean the spill area with soap and water.[11] If the compound is highly toxic, the cleaning materials should also be disposed of as hazardous waste.[11]

  • Label and Dispose: Seal and label the container with the spill cleanup debris as hazardous waste and arrange for its disposal.

  • Restock: Replenish any spill kit supplies that were used.[11]

Emergency Procedures:
  • Major Spills: For large or uncontrolled spills, evacuate the area immediately and contact your institution's EHS or emergency response team.[14]

  • Personal Exposure:

    • Skin Contact: Immediately flush the affected area with copious amounts of soap and water for at least 15 minutes and remove contaminated clothing.[15] Seek medical attention.[1]

    • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[16] Seek immediate medical attention.

    • Inhalation: Move the individual to fresh air.[15] If breathing is difficult, administer oxygen. Seek immediate medical attention.[1]

    • Ingestion: Do not induce vomiting.[1] Rinse the mouth with water and seek immediate medical attention.

Regulatory Compliance: Adhering to the Law

The disposal of Methyl 5-amino-2-chloro-4-methoxybenzoate is governed by regulations from the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).

  • EPA Regulations: Under the Resource Conservation and Recovery Act (RCRA), this compound would likely be classified as a hazardous waste. Laboratories are considered hazardous waste generators and must comply with regulations regarding waste determination, storage, labeling, and disposal.[8][10] The EPA's Generator Improvements Rule provides updated guidelines for hazardous waste management.[8]

  • OSHA Regulations: OSHA's Hazard Communication Standard requires that the hazards of this chemical are communicated to employees, and that they are trained on safe handling and emergency procedures.

It is imperative to consult your institution's EHS department for specific guidance on local and state regulations, as they may be more stringent than federal laws.

Final Disposal: The End of the Lifecycle

The final disposal of Methyl 5-amino-2-chloro-4-methoxybenzoate must be carried out by a licensed hazardous waste disposal company. The most common and effective method for the disposal of chlorinated aromatic compounds is high-temperature incineration.[17] This process destroys the organic molecule, converting it into less harmful substances. Landfilling of this type of waste is generally not recommended due to its potential to leach into the environment.

By following these detailed procedures, researchers and laboratory personnel can ensure the safe and compliant disposal of Methyl 5-amino-2-chloro-4-methoxybenzoate, thereby upholding their commitment to safety, scientific integrity, and environmental stewardship.

References

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